7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMUPKQFDRURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579704 | |
| Record name | 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122450-96-8 | |
| Record name | 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document outlines a scientifically grounded, hypothetical two-step synthesis based on established chemical principles and analogous reactions reported in the literature. This guide includes detailed proposed experimental protocols, a summary of quantitative data for analogous compounds, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a significant heterocyclic core in the development of pharmacologically active agents. Notably, derivatives of this structure have been identified as nonsteroidal antagonists of the mineralocorticoid receptor, a key target in the management of cardiovascular and renal diseases. The introduction of a bromine atom at the 7-position can offer a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide details a proposed synthesis for the novel compound 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 122450-96-8).
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-4-bromopyridin-3-ol, followed by a cyclization reaction with chloroacetyl chloride to yield the target compound.
Experimental Protocols (Proposed)
The following protocols are hypothetical and constructed based on analogous, well-documented chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials to optimize these conditions.
Step 1: Synthesis of 2-amino-4-bromopyridin-3-ol
The synthesis of the key intermediate, 2-amino-4-bromopyridin-3-ol (CAS: 114335-54-5), is proposed via the bromination of commercially available 2-amino-3-hydroxypyridine.
Reaction Scheme:
Proposed Protocol:
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a buffered aqueous solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Bromination: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-bromopyridin-3-ol.
Step 2: Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
The final step involves the cyclization of 2-amino-4-bromopyridin-3-ol with chloroacetyl chloride. This reaction is analogous to the synthesis of the parent 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.[3]
Reaction Scheme:
Proposed Protocol:
-
Suspension: Suspend 2-amino-4-bromopyridin-3-ol (1.0 eq) in a suitable aprotic solvent such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0-2.5 eq) or potassium carbonate (2.0-2.5 eq), to the suspension.
-
Acylation: Cool the mixture to 0-5 °C and add chloroacetyl chloride (1.1-1.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to yield 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Quantitative Data Summary
As specific experimental data for the target synthesis is not available, the following table summarizes typical data for the analogous, non-brominated reaction steps to provide an expected range for key parameters.
| Step | Reactants | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Ref. |
| 1 | 2-Hydroxy-3-nitropyridine, H₂/Pd-C | 2-Amino-3-hydroxypyridine | Methanol | - | RT | 12 | 89 | 170-173 | |
| 2 | 2-Amino-3-hydroxypyridine, Chloroacetyl chloride | 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one | Dioxane/DMF | K₂CO₃/Triethylamine | 50-80 | 4-12 | 70-85 (est.) | N/A | [3] |
Biological Context: Mineralocorticoid Receptor Antagonism
Derivatives of the pyrido-oxazinone scaffold have shown potential as nonsteroidal antagonists of the mineralocorticoid receptor (MR). The MR is a nuclear receptor that plays a critical role in regulating blood pressure and electrolyte balance. Its overactivation can lead to pathological conditions such as hypertension, cardiac fibrosis, and chronic kidney disease.
The signaling pathway of the mineralocorticoid receptor is initiated by the binding of aldosterone. This binding event causes the dissociation of heat shock proteins (HSPs) from the receptor in the cytoplasm. The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological and pathophysiological effects of aldosterone. Nonsteroidal antagonists, such as compounds based on the pyrido-oxazinone core, can block this pathway by competitively binding to the mineralocorticoid receptor, thereby preventing its activation by aldosterone.
Conclusion
This technical guide presents a feasible, though currently hypothetical, synthetic route to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. The proposed two-step synthesis, involving the bromination of 2-amino-3-hydroxypyridine followed by cyclization with chloroacetyl chloride, is based on well-established chemical transformations. The pyrido-oxazinone core is a promising scaffold for the development of mineralocorticoid receptor antagonists, offering a potential therapeutic avenue for cardiovascular and renal diseases. Further experimental work is required to validate and optimize the proposed synthetic protocols and to explore the pharmacological properties of this novel compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the pyrido[3,2-b]oxazine scaffold, is a key pharmacophore in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, outlines detailed experimental protocols for their determination, and explores the potential biological relevance of this class of compounds, with a focus on their role as kinase inhibitors.
Core Physicochemical Properties
Quantitative data for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is limited in publicly available literature. The following table summarizes the available information and provides an estimated value for the logarithm of the partition coefficient (logP) based on a structurally similar compound.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₅BrN₂O₂ | [1] |
| Molecular Weight | 229.03 g/mol | [1] |
| CAS Number | 122450-96-8 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | ~2.17 (estimated) | Estimated based on the predicted logP of 7-Bromo-2-methyl-2H-benzo[b][2]oxazin-3(4H)-one.[3] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of the physicochemical properties of a compound is crucial for its development as a drug candidate. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Solubility Determination
Solubility is typically determined in a range of solvents, including aqueous buffers at different pH values and various organic solvents.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It can be determined by potentiometric titration or UV-Vis spectroscopy.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
A standardized solution of a strong acid or base is incrementally added to the solution.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase (typically octan-1-ol).
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in a pre-saturated mixture of octan-1-ol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
Biological Relevance and Signaling Pathways
The pyrido[3,2-b]oxazine scaffold is a key component of molecules designed as kinase inhibitors. Specifically, derivatives of this class have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[4]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. EGFR tyrosine kinase inhibitors (TKIs) act by blocking the ATP binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of a pyrido[3,2-b]oxazin-3(4H)-one derivative.
Synthesis Overview
The synthesis of the 2H-pyrido[3,2-b]oxazin-3(4H)-one core generally involves the cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable two-carbon electrophile.[5]
Caption: General synthetic workflow for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Conclusion
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. While comprehensive experimental data on its physicochemical properties are not yet fully available, this guide provides the foundational knowledge and experimental frameworks necessary for researchers in the field. Further investigation into the specific properties of this compound and its analogs is warranted to fully realize their therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Spectroscopic Data of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
In-depth Technical Guide: Spectroscopic Data of 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the available spectroscopic information for the compound 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one. Despite a comprehensive search of scientific literature and chemical supplier databases, detailed experimental protocols for the synthesis and complete, published ¹H and ¹³C NMR spectroscopic data for this specific compound are not currently available. This document summarizes the information that can be gleaned from commercially available sources and provides context based on related structures.
Introduction
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is a heterocyclic compound belonging to the pyridooxazinone class. Molecules of this class are of interest in medicinal chemistry due to their structural similarity to quinoxalinones and benzoxazinones, which are known to exhibit a range of biological activities. The introduction of a bromine atom at the 7-position is expected to influence the compound's physicochemical properties and biological interactions. However, a detailed characterization and biological evaluation of this specific derivative has not been reported in peer-reviewed scientific literature to date.
Molecular Structure
The chemical structure of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is presented below. The atom numbering is provided to facilitate the discussion of anticipated NMR signals.
Caption: Molecular structure of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
Spectroscopic Data
A thorough search of scientific databases has not yielded published, peer-reviewed ¹H and ¹³C NMR data for 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one. Commercial suppliers of this compound have not made this information publicly available.
For reference, the NMR data for the parent compound, 2H-pyrido[3,2-b][1]oxazin-3(4H)-one, may provide an estimation of the expected chemical shifts. However, the electronic effects of the bromine atom at the 7-position would significantly alter the chemical shifts of the aromatic protons and carbons.
Table 1: Anticipated ¹H NMR Signals (Qualitative)
| Protons | Multiplicity (Expected) | Chemical Shift (δ, ppm) (Anticipated) |
| H-2 | Singlet | ~4.5 - 5.0 |
| H-5 | Doublet | Aromatic region |
| H-6 | Doublet | Aromatic region |
| H-8 | Singlet | Aromatic region |
| NH | Broad Singlet | Downfield |
Table 2: Anticipated ¹³C NMR Signals (Qualitative)
| Carbon | Chemical Shift (δ, ppm) (Anticipated) |
| C-2 | ~65 - 75 |
| C-3 | ~160 - 170 (C=O) |
| C-4a | Aromatic region |
| C-5 | Aromatic region |
| C-6 | Aromatic region |
| C-7 | Aromatic region (attached to Br) |
| C-8 | Aromatic region |
| C-8a | Aromatic region |
Experimental Protocols
Detailed experimental protocols for the synthesis of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one and the acquisition of its NMR spectra are not available in the public domain.
A general synthetic approach to similar pyrido[3,2-b][1]oxazin-3(4H)-ones often involves the cyclization of a substituted 2-aminopyridine derivative. A plausible, though unconfirmed, synthetic workflow is outlined below.
In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of mass spectrometry for bromo-substituted and heterocyclic compounds to present a predictive analysis.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one | |
| Molecular Formula | C₇H₅BrN₂O₂ | [2] |
| Molecular Weight | 229.03 g/mol | [2] |
| CAS Number | 122450-96-8 | [2] |
Predicted Mass Spectrum and Isotopic Pattern
A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[1][3]
For 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, the molecular ion region is expected to show:
-
[M]⁺ peak: at m/z corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺ peak: at m/z corresponding to the molecule with the ⁸¹Br isotope.
The relative intensity of these peaks will be approximately 1:1.
Predicted Fragmentation Pathway
Electron ionization (EI) mass spectrometry is expected to induce fragmentation of the parent molecule. The fragmentation pattern provides valuable structural information. Based on the structure of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, the following fragmentation pathways are plausible:
References
The 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a heterocyclic structure of growing interest in medicinal chemistry. While primarily utilized as a key intermediate and building block in the synthesis of more complex molecules, particularly protein degrader building blocks, its derivatives have shown significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, with a focus on its derivatives, detailing experimental methodologies, quantitative data, and the signaling pathways involved.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant area of investigation for derivatives of the pyridoxazine scaffold has been in the development of anticancer agents, specifically as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell growth and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.
Derivatives of the pyrido[2,3-b][1]oxazine scaffold have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, these compounds block the autophosphorylation of EGFR and subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis.
References
An In-depth Technical Guide to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 122450-96-8)
An In-depth Technical Guide to 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS: 122450-96-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, with the CAS number 122450-96-8, is a heterocyclic organic compound. This molecule is recognized as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its structure, featuring a pyridone-fused oxazine ring, positions it as a key intermediate in the development of kinase inhibitors and protein degraders. This guide provides a comprehensive overview of its chemical properties, potential biological applications based on related compounds, and detailed experimental protocols relevant to its evaluation.
Chemical and Physical Properties
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is a solid at room temperature.[2][3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 122450-96-8 | [2][3] |
| Molecular Formula | C₇H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 229.03 g/mol | [2][3] |
| Purity | >95% | [2] |
| Topological Polar Surface Area | 51.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Complexity | 200 | [2] |
| XLogP3 | 0.8 | [2] |
Synthesis
A plausible synthetic workflow for 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one would likely start from a brominated 2-aminopyridine precursor, followed by cyclization to form the oxazinone ring.
Caption: Generalized synthetic workflow for pyridoxazinone compounds.
Potential Biological Activity and Applications
Direct biological activity data for 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is limited in the public domain. However, its utility as a synthetic intermediate and the biological activities of structurally similar compounds provide strong indications of its potential applications.
Kinase Inhibition
This compound is cited in patents for the development of PI3K/mTOR inhibitors , suggesting its core structure is suitable for targeting these key signaling proteins.[2] Furthermore, extensive research on the closely related pyrido[2,3-b][1]oxazine scaffold has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) .[6] Derivatives of this scaffold have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines with various EGFR mutations.[6]
The proposed mechanism of action for these related kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways that promote cell proliferation and survival.
Caption: Postulated signaling pathway inhibition by pyridoxazinone derivatives.
Protein Degradation
The compound is also classified as a protein degrader building block .[3] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, this scaffold could potentially serve as the ligand that binds to a target protein, which is then linked to an E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols (Based on Related Compounds)
The following protocols are adapted from studies on structurally related pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors and are provided as a guide for the potential evaluation of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.[6]
In Vitro Anti-proliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Detailed Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCC827, NCI-H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) for 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Data for a Related Pyrido[2,3-b][1]oxazine Derivative (Compound 7f): [6]
| Cell Line | EGFR Status | IC₅₀ (µM) |
| HCC827 | Exon 19 deletion | 0.09 |
| NCI-H1975 | L858R/T790M double mutation | 0.89 |
| A549 | Wild-type EGFR overexpression | 1.10 |
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Example Results for a Related Pyrido[2,3-b][1]oxazine Derivative (Compound 7f): [6]
-
Control: 2.4% early apoptosis, 1.8% late apoptosis.
-
Compound 7f treated: 33.7% early apoptosis, 9.1% late apoptosis.
Conclusion
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. While direct biological data for this specific compound is not extensively published, the demonstrated activity of closely related analogs as potent kinase inhibitors highlights its potential. The experimental protocols provided herein offer a robust framework for the biological evaluation of this and similar compounds. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
References
- 1. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 122450-96-8|this compound: In Stock [parkwayscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. levofloxacin.de [levofloxacin.de]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to Identifying Potential Targets of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutics often begins with the synthesis of new chemical entities. The 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of new drugs. However, the biological targets of its derivatives remain largely unexplored. This technical guide provides a comprehensive, albeit prospective, roadmap for the identification and validation of the molecular targets of this novel compound class. The methodologies outlined herein are based on established principles of drug discovery and are intended to serve as a foundational framework for researchers in this area.
A Phased Approach to Target Identification and Validation
The identification of a drug's molecular target is a critical step in understanding its mechanism of action and potential therapeutic applications. A multi-pronged approach, integrating computational and experimental methods, is often the most effective strategy. The following sections detail a hypothetical workflow for the elucidation of the biological targets of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Phase 1: Initial Screening and Target Hypothesis Generation
The first phase aims to narrow down the vast landscape of potential biological targets to a manageable number of high-probability candidates.
Experimental Protocols:
-
Phenotypic Screening:
-
A panel of diverse human cancer cell lines (e.g., NCI-60) is treated with a range of concentrations of the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative.
-
Cell viability is assessed after 72 hours of incubation using a resazurin-based assay.
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency and selectivity.
-
-
In Silico Target Prediction:
-
The 3D structure of the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative is used as a query for reverse docking against a library of known protein structures (e.g., Protein Data Bank).
-
Pharmacophore modeling and similarity searching against databases of bioactive molecules (e.g., ChEMBL) are performed to identify known drugs with similar structures and infer potential targets.
-
Data Presentation:
Table 1: Hypothetical Antiproliferative Activity of a 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivative (Compound X)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF7 | Breast Adenocarcinoma | 1.8 |
| HCT116 | Colon Carcinoma | > 50 |
| U87-MG | Glioblastoma | 3.2 |
| PC-3 | Prostate Adenocarcinoma | > 50 |
Table 2: Hypothetical In Silico Target Prediction Results for Compound X
| Prediction Method | Predicted Target | Score/Confidence |
| Reverse Docking | Mitogen-activated protein kinase 1 (MAPK1) | -8.5 kcal/mol |
| Similarity Search | Epidermal Growth Factor Receptor (EGFR) | Tanimoto Score: 0.85 |
| Pharmacophore Modeling | Cyclin-dependent kinase 2 (CDK2) | Fit Score: 0.92 |
Visualization:
Caption: Workflow for initial target hypothesis generation.
Phase 2: Target Validation and Mechanism of Action Studies
Once a set of putative targets has been identified, the next phase focuses on validating these targets and elucidating the compound's mechanism of action at a molecular level.
Experimental Protocols:
-
Enzymatic Assays:
-
Recombinant target proteins (e.g., kinases, proteases) are incubated with the compound at various concentrations.
-
Enzyme activity is measured using a substrate-specific assay (e.g., ADP-Glo for kinases, FRET-based assays for proteases).
-
The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) is determined.
-
-
Cellular Target Engagement Assays:
-
Intact cells are treated with the compound.
-
Target engagement is assessed using methods such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
-
A shift in the thermal stability or a change in the BRET signal indicates direct binding of the compound to the target protein.
-
-
Western Blotting for Pathway Analysis:
-
Cells are treated with the compound for various times and at different concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for the target protein and downstream signaling molecules (e.g., phosphorylated forms).
-
Data Presentation:
Table 3: Hypothetical Enzymatic Inhibition Data for Compound X
| Target Enzyme | Assay Type | IC50 (nM) |
| MAPK1 | ADP-Glo | 150 |
| EGFR | LanthaScreen | 320 |
| CDK2 | FRET | > 10,000 |
Table 4: Hypothetical Cellular Target Engagement Data for Compound X
| Target Protein | Assay Type | EC50 (µM) |
| MAPK1 | CETSA | 1.2 |
| EGFR | NanoBRET | 2.5 |
Visualization:
Caption: Workflow for target validation.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion
While the specific biological targets of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives are yet to be elucidated, this guide provides a robust framework for their discovery and validation. By systematically applying the outlined computational and experimental strategies, researchers can effectively navigate the complexities of target identification and pave the way for the development of novel therapeutics based on this promising chemical scaffold. The integration of phenotypic screening, in silico modeling, biochemical assays, and cellular mechanism of action studies will be paramount to successfully uncovering the therapeutic potential of these compounds.
A Comprehensive Review of the Pyrido[3,2-b]oxazin-3(4H)-one Core: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-b]oxazin-3(4H)-one scaffold and its isomers are heterocyclic structures of significant interest in medicinal chemistry. These core structures are recognized for their diverse pharmacological activities, particularly in the realm of oncology. This technical guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of compounds featuring this privileged core, with a focus on their potential as kinase inhibitors and anticancer agents.
Synthesis of the Pyrido[3,2-b]oxazin-3(4H)-one Core
The synthesis of the pyrido[3,2-b]oxazin-3(4H)-one core and its related isomers can be achieved through various synthetic routes. A common strategy involves the condensation of substituted 2-amino-3-hydroxypyridine with α-halocarbonyl compounds.[1] For instance, the reaction with chloroacetyl chloride or ethyl chloroacetate can be employed to form the oxazinone ring.[1] More complex derivatives can be prepared using multi-step synthetic strategies, including cross-coupling reactions like the Suzuki cross-coupling to introduce diverse substituents.[2]
A generalized synthetic workflow for the creation of substituted pyrido[2,3-b][1][3]oxazine analogues is depicted below. This process often begins with a protected 2-aminopyridine derivative, which then undergoes a series of reactions to build the oxazine ring and introduce substituents at key positions.
Biological Activity and Therapeutic Targets
Derivatives of the pyridoxazinone core have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
A notable application of the pyrido[2,3-b][1][3]oxazine scaffold is in the development of EGFR tyrosine kinase (TK) inhibitors.[2] These compounds have shown potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to first- and second-generation EGFR inhibitors.[2]
The signaling pathway targeted by these inhibitors is outlined below. By inhibiting the autophosphorylation of EGFR-TK, these compounds can block downstream signaling cascades that promote cell proliferation and survival.
The PI3K/Akt/mTOR signaling pathway is another critical target in cancer therapy. Certain benzo[b][1][3]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.[4] This dual inhibition can lead to a more comprehensive blockade of cancer cell growth and survival signals.
A logical diagram illustrating the dual inhibitory action is presented below.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative compounds from the literature.
Table 1: Anticancer Activity of Pyrido[2,3-b][1][3]oxazine Derivatives against NSCLC Cell Lines [2]
| Compound | HCC827 (EGFR exon 19 del) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | ND | ND | ND |
ND: Not Disclosed in the provided search results.
Table 2: Kinase Inhibitory Activity of a 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one Derivative [4]
| Compound | Target Kinase | IC₅₀ (nM) |
| 8d-1 | PI3Kα | 0.63 |
Key Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of these compounds. Below are generalized protocols for key assays mentioned in the literature.
-
Starting Material Preparation: Prepare the necessary substituted pyridine and boronic acid or ester reagents.
-
Reaction Setup: In a reaction vessel, combine the pyridoxazine core, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975, HCC827) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The workflow for a typical MTT assay is visualized below.
Conclusion
The pyrido[3,2-b]oxazin-3(4H)-one core and its isomers represent a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity. The potent inhibition of key cancer-related kinases like EGFR and PI3K highlights the promise of this chemical class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, information from closely related analogs is also included to provide a thorough understanding of its potential hazards and safe handling procedures.
Chemical and Physical Properties
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a solid, organic compound. Key identifying and physical data are summarized below.
| Property | Value | Reference |
| CAS Number | 122450-96-8 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 229.03 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. Store locked up. | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications based on available safety data sheets.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Firefighting and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards from Combustion | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide. |
| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided. |
| Containment and Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Handling and Storage
Proper handling and storage are crucial to minimize risk.
| Aspect | Recommendations |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Protection Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Experimental Protocols
Generalized Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent).
-
Reagents: Add the desired arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Signaling Pathways
Specific signaling pathways involving 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one have not been elucidated in the available literature. However, the broader class of pyrido-oxazine and related heterocyclic compounds are known to exhibit a range of biological activities, often through the inhibition of protein kinases. Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.
The diagram below illustrates a simplified, generic signaling pathway that can be inhibited by a kinase inhibitor. A molecule like 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, or derivatives thereof, could potentially act at the level of the protein kinase, blocking the downstream signaling cascade.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
Disclaimer: This document is intended as a guide for trained professionals and is based on currently available information. It is not a substitute for a formal risk assessment. Users should conduct their own investigations to determine the suitability of the information for their particular purposes. The user assumes all risk in connection with the use of this chemical.
References
Methodological & Application
Application Notes: Leveraging 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The compound 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a versatile chemical building block ideal for the synthesis of novel PROTACs. Its core scaffold, the pyridoxazinone ring, is analogous to benzoxazinone structures known to exhibit inhibitory activity against various protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9).[2] The bromine atom at the 7-position provides a strategic and reactive handle for the attachment of linkers, facilitating the exploration of a wide chemical space in PROTAC design. This document provides a comprehensive guide to utilizing this building block for the development of kinase-targeting PROTACs, using CDK9 as a representative target.
PROTAC Design Strategy
The design of a PROTAC using 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one involves three key components:
-
Protein of Interest (POI) Ligand: The 2H-pyrido[3,2-b]oxazin-3(4H)-one core serves as the foundational scaffold for the POI ligand.
-
E3 Ligase Ligand: PROTACs predominantly utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[][4] CRBN ligands like pomalidomide are often favored for their lower molecular weight, while VHL ligands can offer distinct ternary complex geometries.[]
-
Linker: The linker's composition and length are critical for optimizing ternary complex formation and the subsequent degradation efficacy. Polyethylene glycol (PEG) chains are commonly used to improve solubility and modulate physicochemical properties.[5][6]
The bromine atom on the pyridoxazinone core is an ideal attachment point for the linker via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Data Presentation: Characterization of a Hypothetical CDK9-Targeting PROTAC
To illustrate the application of this building block, we present hypothetical characterization data for a PROTAC, herein named PYR-CDK9-DEG , derived from 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This PROTAC incorporates a PEG linker and a pomalidomide-based CRBN ligand.
Table 1: Biochemical and Cellular Activity of PYR-CDK9-DEG
| Parameter | Description | Value |
|---|---|---|
| Binding Affinity | ||
| CDK9 Binding (Kd) | Binding affinity of the warhead to CDK9. | 85 nM |
| CRBN Binding (Kd) | Binding affinity of the E3 ligand to CRBN. | 150 nM |
| Cellular Degradation | ||
| DC50 (MV4-11 cells) | Concentration for 50% degradation of CDK9. | 25 nM |
| Dmax (MV4-11 cells) | Maximum degradation of CDK9. | >95% |
| Ternary Complex | ||
| Ternary Complex Kd | Dissociation constant of the CDK9:PROTAC:CRBN complex. | 12 nM |
| Cooperativity (α) | Measure of the stability of the ternary complex. | 4.5 |
Table 2: Selectivity Profile of PYR-CDK9-DEG
| Protein | Description | % Degradation at 100 nM |
|---|---|---|
| CDK9 | Target Protein | >95% |
| CDK2 | Off-Target Cyclin-Dependent Kinase | <10% |
| CDK7 | Off-Target Cyclin-Dependent Kinase | <15% |
| BRD4 | Unrelated Bromodomain Protein | <5% |
Visualizations
Experimental Protocols
Protocol 1: Synthesis of PYR-CDK9-DEG
This protocol describes a two-step synthesis: 1) coupling of a PEG linker to the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core, and 2) subsequent coupling to an amine-functionalized E3 ligase ligand (pomalidomide derivative).
Materials:
-
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Amine-PEG-linker (e.g., N-Boc-amino-PEG4-acid)
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)
-
Standard reagents for workup and purification (Ethyl acetate, brine, Na₂SO₄)
Procedure:
-
Step 1a: Amide Coupling of Linker to E3 Ligand
-
Dissolve the pomalidomide-amine derivative (1.0 eq) and N-Boc-amino-PEG4-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[5]
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere, monitoring progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the Boc-protected E3-linker intermediate.
-
-
Step 1b: Boc Deprotection
-
Dissolve the intermediate from Step 1a in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM, yielding the deprotected amine-E3-linker intermediate.
-
-
Step 2: Coupling to the Warhead (Buchwald-Hartwig Amination)
-
In a reaction vial, combine 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), the amine-E3-linker intermediate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), a ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.5 eq).
-
Evacuate and backfill the vial with nitrogen.
-
Add anhydrous dioxane and heat the mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and filter through celite.
-
Concentrate the filtrate and purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC, PYR-CDK9-DEG .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Western Blot for CDK9 Degradation
This protocol quantifies the reduction in cellular CDK9 levels after treatment with the PROTAC.[7][8]
Materials:
-
MV4-11 cells (or other relevant cell line)
-
PYR-CDK9-DEG
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment:
-
Seed MV4-11 cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Prepare serial dilutions of PYR-CDK9-DEG (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) in cell culture medium.
-
Treat cells with the different concentrations for a set time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[7]
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[10]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-CDK9) overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST, then apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding GAPDH band intensity.
-
Plot the normalized CDK9 levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol measures the proximity between the POI and E3 ligase induced by the PROTAC.[11][12]
Materials:
-
His-tagged CRBN/DDB1 complex
-
GST-tagged CDK9
-
PYR-CDK9-DEG
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of PYR-CDK9-DEG in assay buffer.
-
Prepare a solution containing His-CRBN/DDB1 and GST-CDK9 at twice their final desired concentration.
-
Prepare a solution containing the Tb-anti-GST and Fluorescein-anti-His antibodies at twice their final desired concentration.
-
-
Assay Protocol:
-
Add 5 µL of the PYR-CDK9-DEG dilutions to the wells of the 384-well plate.
-
Add 5 µL of the protein mixture (His-CRBN/DDB1 and GST-CDK9) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the antibody mixture to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Measure the emission at two wavelengths: the acceptor wavelength (e.g., 520 nm) and the donor wavelength (e.g., 620 nm).
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.[11] The peak of the curve represents the maximal complex formation. Fit the data to determine the Kd of the ternary complex and the cooperativity factor (α).
-
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Putative E3 Ligase Binder for Targeted Protein Degradation
Disclaimer: Information regarding the specific activity of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one as an E3 ligase binder is not currently available in published scientific literature. The following application notes and protocols provide a general framework and standardized methodologies for the investigation and characterization of novel compounds, such as 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, as potential E3 ligase binders for the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[4] A key component in many TPD strategies, such as PROTACs, is a small molecule that binds to an E3 ubiquitin ligase.[2][3][5] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a POI, and a linker to connect them.[6] By inducing proximity between the E3 ligase and the POI, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[1][2]
The discovery of new, potent, and selective E3 ligase ligands is crucial for expanding the utility of TPD.[7][8] This document outlines a series of protocols and data presentation formats to guide the initial characterization of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one as a putative binder for common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Signaling Pathways and Experimental Workflow
The diagram below illustrates the general mechanism of PROTAC-mediated protein degradation, which forms the basis for the experimental assays described herein.
Caption: PROTAC-mediated targeted protein degradation pathway.
The following workflow outlines the key steps to characterize a novel E3 ligase binder and develop a corresponding degrader.
Caption: Experimental workflow for characterizing a novel E3 ligase binder.
Data Presentation: Quantitative Summary
Effective characterization requires robust quantitative data. All experimental data should be summarized for clear comparison. The following tables present hypothetical data for a compound, designated here as Cmpd-X (representing 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one), and its derived PROTAC, PROTAC-X.
Table 1: E3 Ligase Binding Affinity of Cmpd-X
| E3 Ligase Target | Assay Type | Binding Affinity (KD) (µM) |
|---|---|---|
| Cereblon (CRBN) | SPR | 15.2 |
| VHL-ElonginB/C | SPR | > 100 |
| MDM2 | SPR | No binding detected |
| KEAP1 | SPR | 89.5 |
Table 2: In Vitro PROTAC-X Performance
| Assay | Target Protein | Result |
|---|---|---|
| Ternary Complex Formation (KD) | BRD4 | 0.5 µM |
| Ubiquitination (EC50) | BRD4 | 1.2 µM |
Table 3: Cellular Degradation Profile of PROTAC-X (Target: BRD4)
| Cell Line | Degradation (DC50) | Max Degradation (Dmax) | Timepoint |
|---|---|---|---|
| HEK293T | 0.8 µM | 92% | 24 hours |
| VCaP | 1.5 µM | 88% | 24 hours |
Experimental Protocols
Detailed and reproducible protocols are essential for validating a novel E3 ligase binder.
Protocol 1: E3 Ligase Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol measures the binding kinetics and affinity of the test compound to a purified E3 ligase.
Materials:
-
Biacore instrument (or similar SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified E3 ligase (e.g., CRBN, VHL)
-
Test compound (7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one) dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject the purified E3 ligase (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly without the protein.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer with a constant low percentage of DMSO (e.g., 1%).
-
Inject the compound dilutions over the E3 ligase and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Cellular Target Protein Degradation Assay (Western Blot)
This protocol assesses the ability of a PROTAC derived from the E3 binder to induce degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest (e.g., HEK293T for BRD4)
-
Cell culture medium and supplements
-
PROTAC-X (derived from 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-POI, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of PROTAC-X (e.g., 0.01 to 10 µM) or DMSO vehicle for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC-X concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: AlphaScreen-based Ternary Complex Formation Assay
This protocol provides a high-throughput method to detect and quantify the formation of the POI-PROTAC-E3 ternary complex.[9]
Materials:
-
AlphaScreen assay kit (e.g., His-tag detection kit)
-
His-tagged E3 ligase (e.g., VHL)
-
Biotinylated POI (e.g., BRD4)
-
PROTAC-X
-
Streptavidin-coated Donor beads
-
Anti-His-coated Acceptor beads
-
Assay buffer
-
384-well microplates
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the His-tagged E3 ligase and biotinylated POI in assay buffer.
-
Prepare a serial dilution of PROTAC-X.
-
-
Assay Procedure:
-
Add the E3 ligase/POI mixture to the wells of a 384-well plate.
-
Add the PROTAC-X dilutions or vehicle control.
-
Incubate for 1 hour at room temperature to allow complex formation.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate for another 1-2 hours in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaScreen signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC-X concentration to determine the potency and cooperativity of complex formation.
-
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]
- 4. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its functionalization, particularly through conjugation to various linkers, is a key step in the development of novel therapeutics, such as antibody-drug conjugates (ADCs) or targeted small molecule inhibitors. This document provides a detailed protocol for the conjugation of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to a linker via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of various functional groups.[1][2][3][4][5][6]
This protocol will focus on the coupling of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one with a generic amine-terminated linker functionalized with a boronic acid pinacol ester. This common linker type allows for subsequent conjugation to biomolecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, forming a palladium(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid linker is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
Materials and Reagents
-
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Amine-terminated linker with a boronic acid pinacol ester (e.g., 4-(Boc-aminomethyl)phenylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Nitrogen or Argon gas for inert atmosphere
-
Deionized water
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (nitrogen or argon line)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent).
-
Add the boronic acid pinacol ester linker (1.2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Add the base (e.g., K₂CO₃, 2 equivalents).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the bromo-compound should be approximately 0.1 M.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified conjugate.
-
Alternative Protocol: Buchwald-Hartwig Amination
For the formation of a C-N bond, the Buchwald-Hartwig amination is a powerful alternative.[7][8][9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent), the amine-terminated linker (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification would follow a similar procedure to the Suzuki-Miyaura coupling.
-
Data Presentation
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Linker (Boronic Acid Pinacol Ester) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Aminomethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 2 | 4-(2-Aminoethyl)phenylboronic acid pinacol ester | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 6 | 92 |
| 3 | 3-Aminophenylboronic acid pinacol ester | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 12 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed by a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate and quantify any remaining starting materials.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired conjugate.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the conjugate and confirm the formation of the new C-C or C-N bond.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cellmosaic.com [cellmosaic.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Assay Development with 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and sustained pharmacological effect.[1][6]
This document provides detailed application notes and protocols for the development of cellular assays to characterize novel PROTACs based on the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. This chemical moiety is a potential building block for protein degraders.[7] The following sections will guide researchers through the essential experiments to evaluate the efficacy and mechanism of action of such PROTACs.
General Mechanism of Action
The fundamental mechanism of a PROTAC involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3][5][8]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.[3][]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1][5]
-
Downstream Effects : The degradation of the POI leads to a downstream biological response, such as cell cycle arrest or apoptosis.[5]
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.
Caption: A typical experimental workflow for PROTAC characterization.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a template for summarizing such data.
| PROTAC Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC A | POI-X | CRBN | Cancer Cell Line 1 | 10 | >90 |
| Example PROTAC B | POI-X | VHL | Cancer Cell Line 1 | 5 | >95 |
| Example PROTAC C | POI-Y | CRBN | Cancer Cell Line 2 | 50 | >85 |
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound or vehicle control. Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[1][5]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an optimal density (determined empirically for each cell line). Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC compound or vehicle control to the wells. Include wells with untreated cells as a positive control for viability and wells with medium only as a background control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration and determine the IC50/GI50 value.
-
Protocol 3: HiBiT Assay for Live-Cell Protein Degradation
This protocol describes the use of the HiBiT system for real-time monitoring of protein degradation in live cells.[3]
Materials:
-
CRISPR/Cas9-edited cell line expressing the HiBiT-tagged POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
White, clear-bottom 96-well plates
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI. Select and validate a clonal cell line expressing the HiBiT-tagged POI.[3]
-
Assay Setup: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC compound or vehicle control to the wells.
-
Lytic Detection (Endpoint):
-
Incubate for the desired time.
-
Add the Nano-Glo® HiBiT Lytic Reagent.
-
Measure luminescence.
-
-
Live-Cell Detection (Kinetic):
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure luminescence at multiple time points.
-
-
Data Analysis: Normalize the luminescent signal to a control (e.g., vehicle-treated cells) to determine the percentage of remaining protein.
Downstream Signaling and Cellular Outcomes
The degradation of a target protein should lead to a measurable biological effect.[3] For instance, if the POI is a kinase involved in a proliferation pathway, its degradation would be expected to inhibit cell growth.
Caption: Downstream effects of POI degradation by a PROTAC.
Conclusion
The successful development of PROTACs based on the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold requires a systematic and rigorous evaluation of their cellular activity. The protocols and guidelines presented in this document provide a comprehensive framework for characterizing the efficacy, potency, and mechanism of action of novel protein degraders. By employing a combination of target degradation and cell viability assays, researchers can effectively advance the development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 7. calpaclab.com [calpaclab.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Screening 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors.[1] This heterocyclic system offers a rigid framework that can be strategically modified to achieve potent and selective inhibition of specific kinases.[2][3][4]
These application notes provide a comprehensive guide for the screening and characterization of a library of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives as potential kinase inhibitors. The protocols outlined below cover the initial synthesis of a focused compound library, primary biochemical screening against a panel of relevant kinases, and subsequent secondary cell-based assays to determine cellular potency and effects on signaling pathways.
Synthesis of a Focused Library of Derivatives
A focused library of derivatives will be synthesized from the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core (CAS: 122450-96-8).[5] Modifications will be introduced at key positions to explore the structure-activity relationship (SAR).
General Synthetic Scheme:
A typical approach involves the functionalization of the parent molecule. For instance, N-alkylation or N-arylation at the lactam nitrogen, and Suzuki or Buchwald-Hartwig coupling at the bromine-substituted position to introduce a variety of substituents.
Table 1: Representative Library of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
| Compound ID | R1 (at N-4) | R2 (at C-7) | Molecular Weight ( g/mol ) | Purity (%) |
| PBO-001 | H | Br | 229.03 | >97 |
| PBO-002 | Methyl | Br | 243.06 | >95 |
| PBO-003 | Ethyl | Phenyl | 305.33 | >95 |
| PBO-004 | H | 4-methoxyphenyl | 305.30 | >95 |
| PBO-005 | Methyl | 4-fluorophenyl | 322.31 | >95 |
Primary Biochemical Kinase Inhibition Screening
The initial screening of the synthesized library will be performed using a high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) against a panel of cancer-relevant kinases. A luminescence-based ADP detection assay is a robust and universal method for this purpose.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available assays that measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]
Materials:
-
Kinase of interest (e.g., EGFR, BRAF, SRC)
-
Substrate peptide specific to the kinase
-
ATP
-
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.[7]
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Table 2: Example IC50 Data from Primary Biochemical Screen
| Compound ID | EGFR IC50 (nM) | BRAF IC50 (nM) | SRC IC50 (nM) |
| PBO-001 | >10,000 | >10,000 | >10,000 |
| PBO-002 | 5,200 | 8,100 | 6,500 |
| PBO-003 | 150 | 2,500 | 980 |
| PBO-004 | 85 | 1,200 | 750 |
| PBO-005 | 45 | 950 | 520 |
Secondary Cell-Based Assays
Compounds showing promising activity in the primary biochemical screen (e.g., IC50 < 1 µM) should be advanced to cell-based assays to evaluate their efficacy in a more physiologically relevant context.[8][9][10][11] These assays assess the compound's ability to inhibit the target kinase within a living cell and its subsequent effect on cell viability and signaling pathways.
Cellular Target Engagement Assay
A NanoBRET™ Target Engagement Intracellular Kinase Assay can be used to quantify the binding of the compound to its target kinase within living cells.[10] This provides a direct measure of target engagement and helps to confirm that the observed cellular effects are due to on-target activity.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., A549 for EGFR, A375 for BRAF)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Table 3: Example GI50 Data from Cell Viability Assay
| Compound ID | A549 (EGFR-driven) GI50 (µM) | A375 (BRAF-driven) GI50 (µM) |
| PBO-003 | 1.2 | 15.8 |
| PBO-004 | 0.8 | 9.5 |
| PBO-005 | 0.5 | 7.2 |
Western Blot Analysis of Target Phosphorylation
To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells. A reduction in phosphorylation indicates successful inhibition of the kinase in the cellular environment.[9][12]
Visualization of Workflows and Pathways
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of a PBO derivative.
Experimental Workflow Diagram
Caption: Workflow for screening 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the systematic screening of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives as kinase inhibitors. By following this cascade of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds for further preclinical development in the pursuit of novel targeted therapies.
References
- 1. 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Development of Novel Therapeutics with the Pyrido[3,2-b]oxazin-3(4H)-one Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a promising heterocyclic structure in the development of novel therapeutics, particularly in the field of oncology. Derivatives of this moiety have demonstrated significant potential as kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of therapeutic agents incorporating this key structural motif. The focus of these notes is on the evaluation of their anti-proliferative activities and their mechanism of action as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
Application Notes
Biological Activity and Therapeutic Potential
Compounds featuring the pyrido[3,2-b]oxazin-3(4H)-one core and its analogs, such as the pyrido[2,3-b][1][2]oxazine scaffold, have been identified as potent inhibitors of EGFR kinase.[1] EGFR is a critical signaling protein that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers.[3] Specifically, these compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to first-generation inhibitors.[1][3]
The mechanism of action for these compounds involves the inhibition of EGFR tyrosine kinase (TK) autophosphorylation, which is a key step in the activation of downstream signaling pathways that promote cell survival and division.[1] By blocking this process, these inhibitors can induce apoptosis (programmed cell death) in cancer cells.[1] The selectivity of these compounds for cancer cells over normal cells is a key area of investigation, with some derivatives showing promising selectivity profiles.[1]
A related scaffold, the pyridothieno[3,2-d]pyrimidin-4-amine, has also been investigated as an ATP-competitive EGFR inhibitor, demonstrating potent and selective inhibitory activity.[4] This highlights the broader potential of pyridine-fused heterocyclic systems in targeting EGFR.
Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors based on the pyrido[3,2-b]oxazin-3(4H)-one scaffold relies on systematic structural modifications. Key areas for chemical modification often include substitutions on the pyridine ring and the phenyl group attached to the oxazine nitrogen. These modifications can influence the compound's binding affinity to the ATP-binding pocket of the kinase, as well as its pharmacokinetic properties. Molecular docking studies can be instrumental in rationally designing new analogs with improved target engagement.[1] The strategic combination of the pyrido[2,3-b][1][2]oxazine core with other pharmacophores, such as phenyl sulfonamide and pyrimidine, has been shown to enhance anticancer potency.[1]
Data Presentation
Table 1: Anti-proliferative Activity of Pyrido[2,3-b][1][2]oxazine Derivatives against NSCLC Cell Lines
| Compound ID | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [1] |
| NCI-H1975 | L858R/T790M double | 0.89 | [1] | |
| A549 | Wild-type (overexpression) | 1.10 | [1] | |
| 7g | HCC827 | Exon 19 deletion | - | [1] |
| NCI-H1975 | L858R/T790M double | - | [1] | |
| A549 | Wild-type (overexpression) | - | [1] | |
| 7h | HCC827 | Exon 19 deletion | - | [1] |
| NCI-H1975 | L858R/T790M double | - | [1] | |
| A549 | Wild-type (overexpression) | - | [1] | |
| Osimertinib | HCC827 | Exon 19 deletion | - | [1] |
| NCI-H1975 | L858R/T790M double | - | [1] | |
| A549 | Wild-type (overexpression) | - | [1] |
Note: Specific IC50 values for compounds 7g, 7h, and Osimertinib were mentioned as being determined but not explicitly provided in the summary of the cited source. The source states that compound 7f showed potency equivalent to clinically approved osimertinib.[1]
Table 2: EGFR Kinase Inhibitory Activity of a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivative
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5a | EGFR | 36.7 | [4] |
Experimental Protocols
In Vitro Anti-proliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Test compounds with the pyrido[3,2-b]oxazin-3(4H)-one moiety
-
Cancer cell lines (e.g., A549, HCC827, NCI-H1975)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
EGFR Tyrosine Kinase Autophosphorylation Inhibition Assay (Western Blot)
This protocol is used to determine the ability of a test compound to inhibit the autophosphorylation of EGFR in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A549)
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-total-EGFR and anti-β-actin antibodies as loading controls.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total-EGFR and β-actin signals.
-
Determine the concentration-dependent inhibition of EGFR autophosphorylation by the test compound.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Caption: Workflow for evaluating novel pyrido[3,2-b]oxazin-3(4H)-one derivatives as anticancer agents.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the bromine atom on the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. This key intermediate is valuable for the synthesis of diverse compound libraries for drug discovery and materials science. The following sections detail common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, providing a robust starting point for synthetic diversification.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound.[1][2] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[1]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol:
-
To a reaction vessel, add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 7-aryl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 7-phenyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | 75-90 |
| 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 80-95 |
| 3-Pyridinylboronic acid | 7-(pyridin-3-yl)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 65-85 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 equiv.).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.).
-
The desired primary or secondary amine (1.2-1.5 equiv.) is then added.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vial is sealed.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords the desired 7-amino-substituted product.
Quantitative Data (Representative Examples):
| Amine | Product | Typical Yield (%) |
| Morpholine | 7-(morpholino)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 80-95 |
| Aniline | 7-(phenylamino)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 70-85 |
| Benzylamine | 7-(benzylamino)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 75-90 |
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is highly valuable for introducing alkynyl moieties into organic molecules.
General Reaction Scheme:
Caption: Sonogashira coupling of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol:
-
A mixture of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.) is placed in a reaction flask.
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine or DMF) is added.
-
The terminal alkyne (1.2-1.5 equiv.) is added dropwise to the stirred mixture.
-
The reaction is typically stirred at room temperature to 60 °C for 6-24 hours.
-
Progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to give the 7-alkynyl derivative.
Quantitative Data (Representative Examples):
| Terminal Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 7-(phenylethynyl)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 70-85 |
| Ethynyltrimethylsilane | 7-((trimethylsilyl)ethynyl)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 80-95 |
| Propargyl alcohol | 7-(3-hydroxyprop-1-yn-1-yl)-2H-pyrido[3,2-b]oxazin-3(4H)-one | 60-75 |
Cyanation: Introduction of a Nitrile Group
The introduction of a cyano group can be achieved through palladium-catalyzed cyanation, often using zinc cyanide or other cyanide sources. This transformation provides a versatile nitrile handle for further synthetic manipulations.
General Reaction Scheme:
Caption: Cyanation of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol:
-
To a reaction flask, add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.).
-
The flask is purged with an inert gas.
-
Anhydrous, degassed N,N-dimethylformamide (DMF) is added as the solvent.
-
The reaction mixture is heated to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is washed with water and brine.
-
The organic layer is dried and concentrated.
-
Purification by column chromatography provides the desired 7-cyano product.
Quantitative Data (Representative Example):
| Cyanide Source | Product | Typical Yield (%) |
| Zinc Cyanide | 3-oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carbonitrile | 60-80 |
Experimental Workflow Visualization
The general workflow for these palladium-catalyzed cross-coupling reactions can be summarized in the following diagram.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in common aqueous buffers for my biological assays. What are the first steps I should take?
A1: Difficulty in dissolving 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is likely due to its heterocyclic aromatic structure, which often results in poor aqueous solubility. The initial steps to address this issue involve preliminary solubility testing and the use of co-solvents.
Recommended Initial Steps:
-
Preliminary Solubility Assessment: Before attempting to dissolve a large amount of the compound, perform a small-scale test to determine its approximate solubility in your desired aqueous buffer. This will provide a baseline for further optimization.
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Co-solvent Addition: The use of a co-solvent is a common and effective technique to increase the solubility of poorly soluble compounds.[1][2] Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be added to the aqueous buffer to enhance the solubility of your compound.[2] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be toxic to cells or interfere with your assay.
Q2: What are the most common methods for enhancing the solubility of poorly water-soluble drugs like 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A2: A variety of methods can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[2]
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Physical Modifications: These methods alter the physical properties of the drug substance.
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Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2] Techniques like micronization and nanosuspension are common.[2][3]
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Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution.[4]
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Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals of the compound.[2]
-
-
Chemical Modifications: These methods involve altering the chemical structure of the drug or its formulation.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[3]
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Use of Surfactants: Surfactants can reduce the surface tension between the drug and the solvent, thereby enhancing solubility.[5]
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Complexation: The formation of complexes, for instance with cyclodextrins, can increase the solubility of hydrophobic drugs.[4]
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Salt Formation: Converting the drug into a salt form can improve its solubility and dissolution rate.[3]
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Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution with aqueous buffer.
Possible Cause: The concentration of the organic co-solvent is too high in the stock solution, leading to precipitation when the stock is diluted into the aqueous assay buffer.
Solutions:
-
Optimize Co-solvent Concentration: Determine the minimum concentration of the co-solvent required to dissolve the compound in the stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous buffer. This gradual decrease in co-solvent concentration can help maintain the compound's solubility.
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Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, in the final assay buffer to help stabilize the compound and prevent precipitation.[3]
Issue 2: The required concentration for the biological assay cannot be reached even with the use of co-solvents.
Possible Cause: The intrinsic solubility of the compound is extremely low, and co-solvents alone are insufficient.
Solutions:
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Solid Dispersion Preparation: Prepare a solid dispersion of the compound with a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[4] This can significantly enhance the aqueous solubility.
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Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size of the compound through micronization can improve its dissolution rate.[1][2]
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pH Modification: Investigate the effect of pH on the solubility of your compound. If it has acidic or basic functional groups, adjusting the pH of the buffer may increase its solubility.[3]
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase solubility.[1] | Simple, rapid, and effective for many compounds.[2] | The organic solvent may have toxic effects or interfere with the assay. |
| pH Adjustment | Altering the pH to ionize the compound, thereby increasing its aqueous solubility.[3] | Can be very effective for compounds with ionizable groups. | Only applicable to ionizable compounds; may not be suitable for all biological assays. |
| Particle Size Reduction | Increasing the surface area by decreasing the particle size to enhance the dissolution rate.[2] | Improves dissolution rate without chemical modification of the compound.[2] | May not significantly increase equilibrium solubility; requires specialized equipment.[2] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[4] | Can significantly increase both dissolution rate and solubility. | May require specific formulation development and characterization. |
| Use of Surfactants | Reducing surface tension and forming micelles to solubilize the compound.[5] | Effective at low concentrations. | Can interfere with certain biological assays; potential for cytotoxicity. |
Experimental Protocols
Protocol 1: General Workflow for Solubility Testing
This protocol outlines a general workflow for systematically testing and improving the solubility of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Experimental workflow for solubility enhancement.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
The solvent evaporation method is a widely applicable technique for creating solid dispersions to improve the solubility of poorly water-soluble drugs.[4]
Materials:
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7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
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Hydrophilic carrier (e.g., Polyethylene glycol 6000, Polyvinylpyrrolidone K30)
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Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
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Round-bottom flask
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Rotary evaporator
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Mortar and pestle
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Sieve
Procedure:
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Dissolution: Dissolve both the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one and the hydrophilic carrier in the volatile organic solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature that does not degrade the compound. Continue evaporation until a solid mass or thin film is formed on the wall of the flask.
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Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
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Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
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Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
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Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion and compare it to that of the pure compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting a solubility enhancement technique.
Caption: Decision tree for solubility enhancement methods.
References
Technical Support Center: Optimizing the Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, which is typically a two-step process: the acylation of 2-amino-5-bromopyridine with chloroacetyl chloride to form the intermediate N-(5-bromopyridin-2-yl)-2-chloroacetamide, followed by an intramolecular cyclization to yield the final product.
Low Yield of N-(5-bromopyridin-2-yl)-2-chloroacetamide (Intermediate)
Q1: My reaction to form the chloroacetamide intermediate has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the acylation step can stem from several factors. Here is a systematic approach to troubleshoot and optimize your reaction:
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Purity of Starting Materials: Ensure the purity of 2-amino-5-bromopyridine and chloroacetyl chloride. Impurities can lead to unwanted side reactions. It is recommended to use freshly purified reagents.
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Reaction Conditions:
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Temperature: This reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature. Allowing the temperature to rise can lead to the formation of side products.
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Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. Ensure the solvent is completely dry, as the presence of water will hydrolyze the chloroacetyl chloride.
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Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often used to neutralize the HCl generated during the reaction. The slow, dropwise addition of chloroacetyl chloride to a solution of the amine and the base is crucial.
-
-
Work-up Procedure: During the work-up, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic impurities.
Low Yield of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (Final Product)
Q2: The intramolecular cyclization step is resulting in a low yield of the final product. What are the key parameters to optimize?
A2: The intramolecular cyclization of N-(5-bromopyridin-2-yl)-2-chloroacetamide is a critical step. Low yields can often be attributed to the choice of base, solvent, and temperature.
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Base Selection: A variety of bases can be used to promote the cyclization. The strength and type of base can significantly impact the yield.
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Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF are often effective.
-
Weaker Bases: Weaker bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a polar aprotic solvent like acetone or acetonitrile may also be used, often requiring higher temperatures.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents are generally preferred for this type of cyclization.
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Temperature and Reaction Time: The optimal temperature and reaction time will depend on the chosen base and solvent system. Reactions with stronger bases may proceed at room temperature, while weaker bases might require heating. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Presence of Impurities in the Final Product
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A3: The formation of side products is a common challenge. Understanding these potential side reactions is key to minimizing their formation.
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Incomplete Cyclization: The starting material, N-(5-bromopyridin-2-yl)-2-chloroacetamide, may remain if the reaction is not driven to completion.
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Solution: Increase the reaction time, temperature, or use a stronger base.
-
-
Hydrolysis: If there is any moisture present in the reaction, the chloroacetamide intermediate can hydrolyze.
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Solution: Ensure all reagents and solvents are anhydrous.
-
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.
-
Solution: Use dilute conditions to favor the intramolecular cyclization.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical solvent for the acylation of 2-amino-5-bromopyridine with chloroacetyl chloride?
A4: Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction.
Q5: What type of base is recommended for the intramolecular cyclization step?
A5: A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as THF is often effective for this type of cyclization. Weaker inorganic bases like potassium carbonate in a solvent like DMF or acetone can also be used, though they may require heating.
Q6: How can I monitor the progress of the reactions?
A6: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the acylation and cyclization reactions. Choose an appropriate eluent system that provides good separation of the starting material, intermediate, and product.
Q7: What are the recommended purification methods for the final product?
A7: The final product, 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, is a solid and can typically be purified by recrystallization from a suitable solvent like ethanol or isopropanol. If significant impurities are present, column chromatography on silica gel may be required.
Data Presentation
Table 1: Summary of Recommended Reaction Conditions for the Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Step | Reaction | Reactants | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 1 | Acylation | 2-amino-5-bromopyridine, Chloroacetyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 5 | 80 - 95 |
| 2 | Cyclization | N-(5-bromopyridin-2-yl)-2-chloroacetamide | Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 0 - Room Temp. | 70 - 90 |
| 2 (Alternative) | Cyclization | N-(5-bromopyridin-2-yl)-2-chloroacetamide | Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 80 - 100 | 60 - 80 |
Experimental Protocols
Protocol 1: Synthesis of N-(5-bromopyridin-2-yl)-2-chloroacetamide (Intermediate)
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To a solution of 2-amino-5-bromopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (Final Product)
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To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-(5-bromopyridin-2-yl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from isopropanol.
Visualizations
Caption: Synthetic workflow for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Technical Support Center: Purification of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The main challenges in purifying 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one stem from its structural features. As a polar heterocyclic compound containing a bromo-substituent, it can exhibit strong interactions with stationary phases like silica gel, potentially leading to streaking or irreversible adsorption during column chromatography. Its polarity may also limit its solubility in a wide range of common recrystallization solvents, making the selection of an appropriate solvent system critical.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Common impurities can originate from the synthetic route and may include:
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Unreacted starting materials: Depending on the synthetic pathway, these could be precursors to the pyridoxazinone ring system.
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Byproducts from side reactions: These can include regioisomers or products from incomplete cyclization.
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Reagents and catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or reagents used in the synthesis.
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Degradation products: The compound might be sensitive to acidic or basic conditions, or prolonged heating, leading to decomposition.
Q3: What is a good starting point for developing a purification protocol for a new batch of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A3: A logical starting point is to use Thin Layer Chromatography (TLC) to assess the purity of the crude product and to screen for a suitable solvent system for column chromatography. For a polar compound like this, you might start with a relatively polar solvent system such as 10-50% ethyl acetate in hexanes and gradually increase the polarity.[1] If the compound does not move from the baseline, more polar solvent systems, such as dichloromethane/methanol mixtures, may be necessary.[2]
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
-
Possible Cause: The compound may have limited solubility in single-solvent systems.
-
Solution: A mixed-solvent system is often effective. Use a "good" solvent in which the compound is soluble and a "bad" solvent in which it is poorly soluble. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.[3]
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Protocol: Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature. While hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal formation.
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. High levels of impurities can also inhibit crystallization.
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Solution:
-
Reheat the solution until the oil redissolves.
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Add a small amount of the "good" solvent to dilute the solution slightly.
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Ensure a slow cooling process. You can insulate the flask to slow down heat loss.
-
If impurities are suspected, first attempt a rapid purification by passing a concentrated solution of the crude product through a small plug of silica gel, eluting with a moderately polar solvent.
-
Problem: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the mother liquor even at low temperatures.
-
Solution:
-
Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Before recrystallization, ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal yield.[3]
-
Column Chromatography
Problem: The compound streaks badly on the TLC plate and column.
-
Possible Cause: The compound is highly polar and is interacting strongly with the acidic silica gel. The basic nitrogen in the pyridoxazinone ring can contribute to this issue.
-
Solution:
-
Modify the eluent: Add a small amount of a basic modifier to the mobile phase. For example, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol can be added to dichloromethane.[1][4] Alternatively, adding 0.5-1% triethylamine to the ethyl acetate/hexane eluent can neutralize the acidic sites on the silica gel.
-
Change the stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Problem: The compound does not elute from the silica gel column.
-
Possible Cause: The chosen eluent is not polar enough. In extreme cases, the compound may be decomposing on the silica.
-
Solution:
-
Gradually increase the polarity of the eluent. A common gradient for polar compounds is from ethyl acetate to a mixture of dichloromethane and methanol.
-
To check for on-column decomposition, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, decomposition on silica is likely. In this case, an alternative stationary phase is recommended.
-
Problem: Poor separation from a close-running impurity.
-
Possible Cause: The polarity difference between the compound and the impurity is small.
-
Solution:
-
Optimize the solvent system: Use a solvent system with a different selectivity. For instance, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the separation.
-
Use a longer column and apply the sample in a narrow band: This increases the number of theoretical plates and can improve separation.
-
Consider reverse-phase chromatography: If the impurity is less polar than the target compound, reverse-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol could be effective.[5]
-
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₂ | Commercial Suppliers |
| Molecular Weight | 229.03 g/mol | Commercial Suppliers |
| Typical Purity (Commercial) | ≥97% | Commercial Suppliers |
Experimental Protocols
Protocol for TLC Solvent System Screening
-
Prepare several TLC chambers with different solvent systems of varying polarity. Good starting points include:
-
20% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
100% Ethyl Acetate
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5% Methanol in Dichloromethane
-
-
Dissolve a small amount of the crude 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in a suitable solvent (e.g., dichloromethane or acetone).
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Spot the solution on separate TLC plates and place one in each chamber.
-
Develop the plates and visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Visualizations
Caption: General workflow for the purification of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. The information provided is based on general principles of stability testing for heterocyclic compounds and related pyrido-oxazinone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Question: I am observing rapid degradation of my compound in a protic solvent like methanol or water, even at neutral pH. What could be the cause and how can I mitigate this?
Answer: Pyrido-oxazinone derivatives can be highly susceptible to hydrolysis.[1] The lactone-like structure within the oxazinone ring is prone to nucleophilic attack by water or alcohols, leading to ring-opening and degradation. Studies on similar pyrido-[2,3-d]-[2]-oxazin-4-one derivatives have shown that they can be very sensitive to hydrolysis, particularly in the pH range of 4.0 to 8.0, with half-lives of less than 50 minutes at 20°C.[1]
Troubleshooting Steps:
-
Solvent Selection: Switch to aprotic solvents for storing stock solutions and conducting experiments where possible. Recommended aprotic solvents include DMSO, DMF, or acetonitrile.
-
pH Control: If an aqueous or protic solvent system is necessary, ensure stringent pH control. Buffering the solution to a pH outside the 4-8 range might slow down degradation, although this needs to be experimentally verified for the specific compound.
-
Temperature Control: Perform experiments at low temperatures (e.g., 4°C or on ice) to reduce the rate of degradation.
-
Use Anhydrous Solvents: If using organic solvents, ensure they are anhydrous, as residual water can be sufficient to cause hydrolysis.
Question: My compound appears to be degrading when exposed to light in the laboratory. How can I confirm and prevent this?
Troubleshooting Steps:
-
Conduct a Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its stability to a sample kept in the dark.
-
Use Amber Vials: Protect solutions from light by using amber-colored glass vials or by wrapping the vials in aluminum foil.
-
Minimize Light Exposure: Conduct experimental manipulations in a darkened room or under yellow light to minimize exposure to ambient light.
Question: I am seeing multiple peaks in my HPLC analysis of a sample that was stored at room temperature. Is this expected?
Answer: The appearance of multiple peaks in an HPLC chromatogram of a previously pure sample suggests degradation. While some product information suggests room temperature storage for the solid compound, stability in solution may be significantly lower.[2] Forced degradation studies are designed to identify these potential degradation products.[5][6][7]
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Prepare a fresh solution of the compound and analyze it immediately by HPLC to use as a baseline.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, heat, oxidation, light) to identify and characterize the degradation products. This will help in developing a stability-indicating analytical method.[5][8]
Frequently Asked Questions (FAQs)
What are the likely degradation pathways for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
Based on its chemical structure and data from related compounds, the most probable degradation pathway is hydrolysis of the lactone ring. This would lead to the formation of a ring-opened carboxylic acid derivative. Other potential degradation pathways, which can be investigated through forced degradation studies, include oxidation and photolysis.
What is a forced degradation study and why is it important?
A forced degradation study (or stress testing) is a process where a drug substance is exposed to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative and photolytic conditions.[5][6][7][8] These studies are crucial for:
-
Identifying potential degradation products.[7]
-
Understanding the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[5]
Which analytical techniques are best for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules like 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information about the molecular weight of the degradants.
Data Presentation
The following tables present hypothetical data from a stability study of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to illustrate how quantitative data can be structured.
Table 1: Hypothetical Stability of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in Various Solvents at 25°C.
| Solvent | Time (hours) | % Remaining Compound | Major Degradation Product(s) |
| Water (pH 7) | 1 | 65% | Ring-opened product |
| 4 | 20% | Ring-opened product | |
| Methanol | 1 | 85% | Ring-opened methyl ester |
| 4 | 50% | Ring-opened methyl ester | |
| Acetonitrile | 24 | >99% | None Detected |
| DMSO | 24 | >99% | None Detected |
Table 2: Hypothetical Summary of Forced Degradation Study Results.
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C, 4h) | 45% | 2 |
| 0.1 M NaOH (RT, 1h) | 95% | 1 |
| 3% H₂O₂ (RT, 24h) | 15% | 3 |
| Thermal (80°C, 48h) | 5% | 1 |
| Photolytic (UV light, 24h) | 25% | 2 |
Experimental Protocols
Protocol: Forced Degradation Study of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
1. Objective: To investigate the intrinsic stability of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one under various stress conditions and to identify potential degradation products.
2. Materials:
-
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector or LC-MS system
-
pH meter
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a stock solution of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one at a concentration of 1 mg/mL in acetonitrile.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours. Also, place a solution of the compound in acetonitrile in the oven.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
5. Sample Analysis:
-
After the specified stress period, dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or LC-MS method.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control.
-
Characterize any significant degradation products using LC-MS.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected sample degradation.
References
- 1. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. jddtonline.info [jddtonline.info]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one can stem from several factors. The primary reasons often involve incomplete reaction, side product formation, or issues with product isolation.
Troubleshooting Steps:
-
Incomplete Reaction:
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Verify Starting Material Purity: Ensure the 2-amino-3-hydroxy-5-bromopyridine and chloroacetyl chloride are of high purity. Impurities can interfere with the reaction.
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Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Base Selection: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the HCl generated, thereby protonating the starting amine and reducing its nucleophilicity. Consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
-
-
Side Product Formation: The most common issue is the formation of byproducts due to the ambident nucleophilic nature of 2-amino-3-hydroxy-5-bromopyridine. See Q2 for a detailed discussion on common byproducts and their mitigation.
-
Product Isolation:
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Precipitation/Crystallization: The desired product may be partially soluble in the reaction solvent. Ensure complete precipitation by cooling the reaction mixture or by adding an anti-solvent.
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Extraction: If an aqueous workup is performed, ensure the correct pH to minimize product loss in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are the likely byproducts in this synthesis?
A2: The presence of multiple byproducts is a common challenge. The primary starting material, 2-amino-3-hydroxy-5-bromopyridine, has two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). Chloroacetyl chloride is a strong acylating agent that can react with either of these groups. This can lead to the formation of several byproducts.
Common Byproducts:
-
O-Acylated Intermediate: This forms when the hydroxyl group reacts with chloroacetyl chloride instead of the amino group. This intermediate may not efficiently cyclize to the desired product.
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Di-acylated Product: Both the amino and hydroxyl groups are acylated. This is more likely to occur if an excess of chloroacetyl chloride is used.
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Dimerization Products: Two molecules of 2-amino-3-hydroxy-5-bromopyridine can potentially react with one molecule of a di-acylating agent (if impurities are present) or through other intermolecular side reactions.
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Uncyclized N-Acylated Intermediate: The initial N-acylation occurs, but the subsequent intramolecular cyclization to form the oxazinone ring is incomplete.
Mitigation Strategies:
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Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor N-acylation over O-acylation, as the amino group is generally more nucleophilic.
-
Stoichiometry: Use a precise stoichiometry of chloroacetyl chloride (typically 1.0 to 1.1 equivalents) to minimize di-acylation.
-
Choice of Base: The base can influence the relative nucleophilicity of the amino and hydroxyl groups. An appropriate organic base can facilitate the desired N-acylation.
Q3: How can I differentiate between the desired product and the potential byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for product and byproduct identification.
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Thin Layer Chromatography (TLC): The polarity of the compounds will differ. The desired product, N-acylated intermediate, O-acylated intermediate, and di-acylated product will likely have different Rf values.
-
Mass Spectrometry (MS): This is a powerful tool to identify the molecular weight of each component. The expected molecular weights are provided in the table below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The desired product will show a characteristic methylene singlet for the -O-CH₂-C=O group. The uncyclized N-acylated intermediate will have a different chemical shift for the chloroacetyl methylene protons (-NH-C(=O)-CH₂-Cl). The O-acylated intermediate will show a characteristic shift for the -O-C(=O)-CH₂-Cl protons.
-
¹³C NMR: The carbonyl carbon chemical shifts will be indicative of either an amide or an ester functionality.
-
Quantitative Data Summary
The following table summarizes the expected molecular weights of the target product and key potential byproducts, which can aid in their identification by mass spectrometry.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Product | 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one | C₇H₅BrN₂O₂ | 229.03 |
| O-Acylated Intermediate | 5-bromo-2-aminopyridin-3-yl 2-chloroacetate | C₇H₆BrClN₂O₂ | 265.49 |
| Di-acylated Product | 5-bromo-2-(2-chloroacetamido)pyridin-3-yl 2-chloroacetate | C₉H₇BrCl₂N₂O₃ | 341.97 |
| Uncyclized N-Acylated Intermediate | N-(5-bromo-3-hydroxypyridin-2-yl)-2-chloroacetamide | C₇H₆BrClN₂O₂ | 265.49 |
Experimental Protocols
Synthesis of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one
This protocol is a representative procedure based on general methods for the synthesis of similar pyridobenzoxazinones. Optimization may be required.
Materials:
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2-amino-3-hydroxy-5-bromopyridine
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Chloroacetyl chloride
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-hydroxy-5-bromopyridine (1.0 equivalent).
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Solvent Addition: Add anhydrous DMF to dissolve the starting material.
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Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
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Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and elemental analysis.
Visualizations
Troubleshooting Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying common byproducts during the synthesis of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
References
troubleshooting PROTAC linker attachment to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Topic: Troubleshooting PROTAC Linker Attachment to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the attachment of PROTAC linkers to the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for attaching a PROTAC linker to the 7-bromo position of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. Given the aryl bromide nature of the substrate, the two most common approaches are:
-
Buchwald-Hartwig Amination: This method is ideal for linkers possessing a terminal primary or secondary amine. It forms a robust C-N bond between the pyrido[3,2-b]oxazin-3(4H)-one core and the linker.
-
Suzuki-Miyaura Coupling: This reaction is suitable for linkers functionalized with a boronic acid or boronic ester. It creates a stable C-C bond.
Q2: I'm observing low to no yield in my coupling reaction. What are the primary factors to investigate?
A2: Low or no yield is a frequent challenge and can often be attributed to several key areas:
-
Catalyst System: Inefficient catalyst or ligand choice, or catalyst deactivation.
-
Reaction Conditions: Suboptimal base, solvent, temperature, or reaction time.
-
Starting Material Quality: Purity of the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, the linker, and anhydrous/de-gassed solvents are critical.
-
Protecting Groups: The lactam N-H on the pyrido[3,2-b]oxazin-3(4H)-one may require protection under certain basic conditions to prevent side reactions.
Q3: How can I confirm that the linker has been successfully attached to the correct position?
A3: A combination of analytical techniques is essential for structural confirmation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show the disappearance of the signal corresponding to the starting material's reactive group and the appearance of new signals characteristic of the coupled product. 2D NMR techniques like HSQC and HMBC can definitively confirm the connectivity.
Q4: What is the "hook effect" and how does it relate to my PROTAC synthesis?
A4: The "hook effect" is a phenomenon observed during biological evaluation where high concentrations of a PROTAC lead to reduced protein degradation. While not a direct issue of chemical synthesis, it's a crucial concept in PROTAC development. A successfully synthesized PROTAC might appear inactive if tested at too high a concentration due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that dominate over the productive ternary complex.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
This guide addresses issues when coupling an amine-terminated linker to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Initial Checks:
-
Confirm the purity of all reagents and ensure solvents are anhydrous and degassed.
-
Verify the integrity of the amine-linker via NMR or LC-MS.
Troubleshooting Steps:
| Possible Cause | Recommended Solution | Success Indicator |
| Catalyst/Ligand Inefficiency | 1. Screen Ligands: Switch to more electron-rich and bulky phosphine ligands like RuPhos or BrettPhos, which are effective for coupling with heteroaryl halides.[1] 2. Use a Pre-catalyst: Employing a pre-formed catalyst complex (e.g., RuPhos-Pd-G3) can improve consistency and activity.[1] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5-10 mol%. | Formation of the desired product peak observed in LC-MS. |
| Suboptimal Base | 1. Base Strength: If using a weaker base like K₂CO₃, switch to a stronger, non-nucleophilic base such as LiHMDS or K₃PO₄.[1] 2. Solubility: Ensure the base is soluble in the reaction solvent. For instance, K₃PO₄ may require a small amount of water in some solvent systems to be effective. | Increased consumption of starting materials. |
| Lactam N-H Interference | 1. Protecting Group: Protect the lactam nitrogen with a Boc group prior to the coupling reaction. This can be deprotected later with TFA. 2. Choice of Base: Strong, sterically hindered bases are less likely to deprotonate the lactam. | Reduced side products and improved yield of the desired product. |
| Reaction Temperature/Time | 1. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C). Monitor for degradation of starting materials. 2. Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) if the reaction is slow. | Reaction goes to completion as monitored by LC-MS. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol describes a general procedure for the palladium-catalyzed coupling of an amine-terminated linker to 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Materials:
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7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq)
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Amine-terminated PROTAC linker (1.1-1.2 eq)
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Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.05 eq)
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Ligand (e.g., RuPhos, 0.10 eq)
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Base (e.g., LiHMDS, 2.0 eq)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, the palladium pre-catalyst, and the ligand.
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Add the anhydrous, degassed solvent.
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In a separate vial, dissolve the amine-terminated linker and the base in the solvent.
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Add the linker/base solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation
The following tables summarize typical quantitative data for troubleshooting PROTAC synthesis.
Table 1: Troubleshooting Buchwald-Hartwig Amination Yields
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | <10 | Starting material recovered |
| 2 | Pd₂(dba)₃ (2) | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 35 | Incomplete conversion |
| 3 | RuPhos-Pd-G3 (5) | - | LiHMDS | Toluene | 100 | 24 | 65-75 | Successful Reaction |
| 4 | RuPhos-Pd-G3 (5) | - | LiHMDS | Toluene | 120 | 24 | 50 | Degradation observed |
Table 2: Analytical Data for Reaction Monitoring
| Compound | Retention Time (LC-MS) | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 2.5 min | 229.9/231.9 | δ 7.8-8.2 (aromatic protons), δ 11.2 (NH) |
| Amine-Linker | Varies | Varies | Signals for linker protons |
| Coupled Product | 3.8 min | Varies | Shift in aromatic protons, disappearance of NH proton, new signals from linker |
Mandatory Visualizations
Caption: A typical workflow for the synthesis and analysis of a PROTAC molecule.
Caption: A logical workflow for troubleshooting low-yield PROTAC coupling reactions.
Caption: Key steps in the palladium-catalyzed C-N bond formation.
References
Technical Support Center: Enhancing Cell Permeability of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the cell permeability of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative exhibits low cell permeability in our initial screening. What are the likely causes?
A1: Low cell permeability of heterocyclic compounds such as 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives can be attributed to several physicochemical and biological factors:
-
High Polarity: The presence of polar functional groups, including the nitrogen and oxygen atoms within the pyridoxazine core, can contribute to a high polar surface area (PSA). A high PSA can impede the passive diffusion of the molecule across the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (logP) may prevent your compound from effectively partitioning into the lipid bilayer of the cell membrane.[1]
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Efflux Transporter Activity: The derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, thereby reducing its intracellular concentration.[2]
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Poor Aqueous Solubility: Limited solubility of the compound in the experimental buffer can result in an underestimation of its permeability, as the concentration available for absorption is restricted.
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Molecular Size and Rigidity: A large molecular size or a rigid, non-planar structure can hinder the compound's passage through the cell membrane.
Q2: What initial steps should I take to troubleshoot the poor permeability of my compound?
A2: A systematic approach is recommended to identify the root cause of poor permeability.
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Physicochemical Property Assessment: If not already done, calculate or experimentally determine key physicochemical properties such as logP, polar surface area (PSA), and aqueous solubility. This will provide insights into the potential permeability barriers.
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Permeability Assay Selection: Ensure you are using an appropriate permeability assay. For initial screening of passive permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput option.[3] To investigate the role of active transport, a cell-based assay like the Caco-2 permeability assay is more suitable.[4]
-
Concentration and Solubility Check: Verify that the concentration of your compound in the donor compartment of your assay does not exceed its aqueous solubility. Compound precipitation can lead to inaccurate permeability measurements.
Q3: How can I determine if my compound is a substrate for efflux transporters?
A3: The Caco-2 permeability assay is the gold standard for investigating active transport. By performing a bidirectional assay, you can measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that your compound is likely a substrate for an efflux transporter.[2] To further confirm the involvement of specific transporters like P-gp, the assay can be conducted in the presence of known inhibitors such as verapamil.[2]
Q4: What medicinal chemistry strategies can be employed to improve the cell permeability of my 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative?
A4: Several strategies can be explored to enhance cell permeability:
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Lipophilicity Modification: Introducing lipophilic substituents on the pyridoxazine scaffold can increase the compound's logP value, promoting better partitioning into the cell membrane.
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Polar Surface Area (PSA) Reduction: Masking polar functional groups through derivatization, such as converting a carboxylic acid to an ester or an amine to an amide, can lower the PSA and improve passive diffusion.
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Prodrug Approach: Designing a prodrug that is more lipophilic and can be enzymatically cleaved to the active compound inside the cell is a common strategy to overcome poor permeability.
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Structural Modifications to Evade Efflux: Altering the compound's structure to reduce its recognition by efflux transporters can significantly increase intracellular accumulation. This may involve subtle changes to the molecule's shape and hydrogen bonding patterns.
Troubleshooting Guides
Guide 1: Low Permeability in PAMPA Assay
This guide provides a step-by-step approach to troubleshoot low permeability in a PAMPA experiment, which primarily measures passive diffusion.
Troubleshooting Workflow for Low PAMPA Permeability
Caption: Troubleshooting workflow for low permeability in PAMPA assays.
Guide 2: Discrepancy Between PAMPA and Caco-2 Assay Results
This guide addresses the common scenario where a compound shows moderate to high permeability in the PAMPA assay but low permeability in a Caco-2 assay.
Troubleshooting Workflow for PAMPA vs. Caco-2 Discrepancy
Caption: Investigating discrepancies between PAMPA and Caco-2 results.
Data Presentation
The following tables provide examples of how to structure and present permeability data for a series of hypothetical 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Table 1: Physicochemical Properties and PAMPA Permeability
| Compound ID | R-Group Modification | logP (calculated) | PSA (Ų) | Aqueous Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Permeability Class |
| JDS-001 | H | 1.8 | 85.3 | 150 | 0.8 | Low |
| JDS-002 | 4-Cl-Phenyl | 3.2 | 85.3 | 50 | 3.5 | Moderate |
| JDS-003 | 4-OCH₃-Phenyl | 2.7 | 94.5 | 80 | 2.1 | Moderate |
| JDS-004 | 4-CF₃-Phenyl | 3.5 | 85.3 | 30 | 5.2 | High |
Table 2: Caco-2 Permeability Data
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Permeability Class (A-B) |
| JDS-001 | 0.5 | 0.6 | 1.2 | Low |
| JDS-002 | 1.2 | 4.8 | 4.0 | Low |
| JDS-003 | 0.9 | 1.1 | 1.2 | Low |
| JDS-004 | 2.5 | 8.0 | 3.2 | Moderate |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of test compounds.
Objective: To determine the effective permeability (Pe) of a compound through a lipid-infused artificial membrane.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% DOPC in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Co-solvent (e.g., DMSO)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in PBS with a small percentage of DMSO (e.g., 1-5%) to create the donor solutions.
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (with the same percentage of DMSO as the donor solution).
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add 150-200 µL of the donor solution containing the test compound to each well of the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
PAMPA Experimental Workflow
Caption: A streamlined workflow for the PAMPA experiment.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general method for assessing compound permeability and active transport using Caco-2 cell monolayers.[4]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4
-
Test compounds and control compounds
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[6] The integrity can also be checked using a low permeability marker like Lucifer yellow.[7]
-
Prepare Dosing Solution: Dissolve the test compound in transport buffer at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Follow the same procedure as for A-B, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate Efflux Ratio: Determine the efflux ratio by dividing Papp (B-A) by Papp (A-B).
Caco-2 Permeability Assay Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Signaling Pathways and Mechanisms of Cellular Uptake
Small molecules can cross the cell membrane through various mechanisms. Understanding these can aid in the design of more permeable compounds.
Mechanisms of Small Molecule Cellular Uptake
Caption: Overview of cellular uptake mechanisms for small molecules.
The primary mechanisms for the uptake of small molecules like the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives are:
-
Passive Diffusion: The molecule moves across the cell membrane down its concentration gradient, from an area of high concentration to an area of low concentration.[8] This process does not require energy and is favored by higher lipophilicity and a lower polar surface area.[1]
-
Facilitated Diffusion: This process involves membrane proteins, such as carrier proteins or channels, to facilitate the transport of molecules across the membrane.[8] It does not require energy but is dependent on the presence of specific transporters.
-
Active Transport: This mechanism requires energy, typically in the form of ATP, to move a compound against its concentration gradient. This is also mediated by specific transporter proteins.[1] Efflux pumps are a form of active transport that removes compounds from the cell.
-
Endocytosis: For larger molecules or aggregates, the cell membrane can engulf the substance to form an intracellular vesicle.[9] While less common for small molecules, it can be a relevant pathway under certain conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
Technical Support Center: Minimizing Off-Target Effects of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs containing the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and enhancing the selectivity of your degraders.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for PROTACs incorporating the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold?
Off-target effects in PROTACs can stem from several sources:
-
Warhead-Related Off-Targets: The 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one "warhead" may bind to proteins other than your protein of interest (POI), leading to their unintended degradation.
-
E3 Ligase Ligand-Related Off-Targets: The E3 ligase ligand (e.g., pomalidomide, VHL ligands) can have its own pharmacological activity. For instance, pomalidomide-based PROTACs can lead to the degradation of endogenous zinc-finger (ZF) proteins.[1][2][3]
-
Ternary Complex-Mediated Off-Targets: The PROTAC may induce the formation of off-target ternary complexes with proteins structurally similar to the intended target.[2]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself might exert pharmacological effects independent of its protein degradation activity.[1]
Q2: How can I proactively design a more selective PROTAC using the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold?
A rational design approach is crucial for minimizing off-target effects:
-
Optimize the Warhead: Ensure the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one warhead has the highest possible selectivity for your POI.
-
Modify the Linker: The linker's length, composition, and attachment points are critical. Systematically altering these properties can influence the conformation of the ternary complex, favoring the ubiquitination of the intended target over other proteins.[1][2]
-
Select an Appropriate E3 Ligase: The choice of E3 ligase can influence the off-target profile. Consider the expression levels of the E3 ligase in your target cells or tissues.
Q3: What are the essential control experiments to differentiate on-target from off-target effects?
Proper controls are critical for validating that the observed phenotype is due to the intended PROTAC mechanism:
-
Inactive Control PROTAC: Synthesize a control molecule where the warhead is modified to abolish binding to the POI, but the E3 ligase ligand and linker remain unchanged. If the off-target effect persists, it may be mediated by the E3 ligase binder or the linker.
-
E3 Ligase Binding Deficient Control: Create a control PROTAC that cannot bind the E3 ligase (e.g., by modifying the E3 ligase ligand). If the phenotype persists with this control, it is likely a degradation-independent off-target effect of your warhead.[1]
-
Target Rescue: Perform a washout experiment by removing the PROTAC from the cell culture and monitoring for the recovery of the target protein levels and the reversal of the phenotype.[1]
Troubleshooting Guides
Problem 1: High off-target degradation observed in global proteomics.
| Possible Cause | Suggested Solution |
| Promiscuous Warhead | 1. Synthesize an inactive control PROTAC with a modification that ablates binding to the intended target.[1] 2. If off-target degradation persists, consider redesigning the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one warhead for higher selectivity. |
| Off-target Activity of E3 Ligase Ligand | 1. If using a pomalidomide-based CRBN recruiter, consider modifications to the phthalimide ring (e.g., at the C5 position) to reduce off-target zinc finger protein degradation.[2][3] 2. Test an alternative E3 ligase system (e.g., VHL). |
| Unfavorable Linker Design | Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.[1][2] |
Problem 2: Observed phenotype does not correlate with on-target degradation.
| Possible Cause | Suggested Solution |
| Degradation-Independent Pharmacology | 1. Synthesize an inactive control PROTAC that cannot bind the E3 ligase.[1] 2. If the phenotype persists, it is likely a degradation-independent off-target effect of your warhead. |
| Downstream Effects of On-Target Degradation | Carefully map the signaling pathway of your POI to anticipate downstream consequences of its degradation. |
| Off-Target Degradation of a Key Protein | Analyze global proteomics data to identify any unintended protein degradation that could explain the observed phenotype. |
Data Presentation
Table 1: Example Template for Summarizing Global Proteomics Data
| Protein ID | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| P12345 | POI | -2.5 | <0.001 | On-Target |
| Q67890 | OFF1 | -1.8 | <0.01 | Off-Target |
| R24680 | OFF2 | -1.5 | <0.05 | Off-Target |
Table 2: Example Template for Comparing Selectivity of Different PROTACs
| PROTAC ID | POI DC50 (nM) | Off-Target 1 DC50 (nM) | Selectivity Index (Off-Target 1/POI) |
| PROTAC-001 | 10 | 500 | 50 |
| PROTAC-002 | 15 | >10000 | >667 |
| PROTAC-003 | 8 | 100 | 12.5 |
Experimental Protocols
Protocol 1: Global Proteomics by Mass Spectrometry to Identify Off-Target Effects
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control for a duration determined by time-course experiments (e.g., 4-8 hours for direct targets). Include multiple biological replicates.[1][4]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.[1][4]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1]
-
Data Analysis: Use appropriate software to identify and quantify proteins. Perform statistical analysis to determine proteins with significant abundance changes between PROTAC-treated and vehicle-treated samples.
Protocol 2: Western Blotting for Validation of Off-Target Degradation
-
Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein identified from proteomics. Also probe for the on-target POI and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensities to confirm changes in protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein. PROTAC binding should stabilize the protein, leading to an increase in its melting temperature.[4]
Visualizations
Caption: A workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target degradation pathways.
Caption: A decision tree for troubleshooting off-target effects.
References
Technical Support Center: Scaling Up the Production of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the production of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one typically proceeds through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-bromopyridin-3-ol. This is often achieved by the bromination of 2-aminopyridin-3-ol. The second step is the cyclization of this intermediate with a suitable reagent, such as chloroacetyl chloride, to form the desired pyridoxazinone ring system.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the production of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one can present several challenges, including:
-
Reaction Control: Exothermic reactions, particularly during acylation, can be difficult to manage on a larger scale, potentially leading to side product formation.
-
Purification: The removal of impurities and byproducts can become more complex at scale, often requiring optimization of crystallization or chromatographic methods.
-
Material Handling: Handling hazardous reagents like bromine and chloroacetyl chloride safely at a larger scale requires appropriate engineering controls and personal protective equipment.
-
Yield Optimization: Maintaining a high yield during scale-up can be challenging due to changes in surface area-to-volume ratios and mixing efficiencies.
Q3: How can I improve the yield of the final product?
A3: To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure the high purity of 2-amino-5-bromopyridin-3-ol and chloroacetyl chloride, as impurities can lead to unwanted side reactions.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent.
-
Stoichiometry: Carefully control the molar ratios of the reactants.
-
Work-up Procedure: An efficient work-up procedure is crucial to minimize product loss.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Incorrect reaction conditions. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. Avoid excessive heating. 3. Verify the temperature, pressure, and solvent are appropriate for the reaction. |
| Formation of Multiple Byproducts | 1. Side reactions due to impurities in starting materials. 2. Reaction temperature is too high. 3. Incorrect stoichiometry. | 1. Purify starting materials before use. 2. Lower the reaction temperature and monitor for byproduct formation. 3. Ensure accurate measurement of all reactants. |
| Difficulty in Product Purification | 1. Product is co-crystallizing with impurities. 2. Product has similar polarity to byproducts, making chromatographic separation difficult. | 1. Screen different recrystallization solvents or solvent mixtures. 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. |
| Exothermic Reaction is Difficult to Control | 1. Rapid addition of a highly reactive reagent. 2. Inefficient heat dissipation at a larger scale. | 1. Add the reactive reagent (e.g., chloroacetyl chloride) dropwise and at a low temperature. 2. Use a reactor with a larger surface area for cooling, or use a jacketed reactor with a circulating coolant. |
Experimental Protocols
Synthesis of 2-amino-5-bromopyridin-3-ol (Intermediate)
This protocol is a representative procedure and may require optimization.
Reaction Scheme:
2-aminopyridin-3-ol + Br₂ → 2-amino-5-bromopyridin-3-ol
Materials and Reagents:
-
2-aminopyridin-3-ol
-
Bromine (Br₂)
-
Acetic acid
-
Sodium bisulfite (NaHSO₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminopyridin-3-ol in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red color disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (Final Product)
Reaction Scheme:
2-amino-5-bromopyridin-3-ol + Chloroacetyl chloride → 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials and Reagents:
-
2-amino-5-bromopyridin-3-ol
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridin-3-ol in anhydrous DMF.
-
Add triethylamine to the solution and stir.
-
Cool the mixture to 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethyl acetate.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Reaction Parameters and Yields (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMF | Acetonitrile | Dioxane |
| Base | Triethylamine | Potassium Carbonate | Diisopropylethylamine |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Yield (%) | 65 | 72 | 58 |
Visualizations
Caption: Overall experimental workflow for the synthesis of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Validation & Comparative
comparing 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to other E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The judicious selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and overall therapeutic window. This guide provides an objective comparison of the most extensively utilized E3 ligase ligands, presenting key performance data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows.
It is important to note that while the field of TPD is rapidly expanding, with novel E3 ligase ligands being continuously explored, this guide focuses on the well-characterized ligands for Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs). A search for experimental data on "7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one" as an E3 ligase ligand did not yield sufficient public information to be included in this comparative analysis at this time. This compound is often cataloged as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of PROTACs, though its specific E3 ligase target and performance characteristics are not yet detailed in the public domain.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The E3 ligase ligand is therefore a cornerstone of PROTAC design, dictating which of the over 600 known human E3 ligases is hijacked for this process. The choice of E3 ligase can impact the tissue distribution, subcellular localization, and degradation efficiency of the resulting PROTAC.
Comparative Performance of E3 Ligase Ligands
The efficacy of an E3 ligase ligand is a composite of its binding affinity for the E3 ligase and its ability to promote the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI). The following tables summarize the binding affinities of representative ligands for their respective E3 ligases.
| E3 Ligase | Ligand | Binding Assay | Dissociation Constant (Kd) / IC50 | Reference(s) |
| Cereblon (CRBN) | Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] | |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] | |
| von Hippel-Lindau (VHL) | VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [2] |
| Mouse double minute 2 (MDM2) | Nutlin-3a | Not specified, potent inhibitor | IC50 = 90 nM | [3] |
| Inhibitor of Apoptosis (IAP) | LCL161 | Not specified, high affinity | Binds with high affinity | [4][5] |
Signaling Pathways of Key E3 Ligases
Understanding the endogenous role of the recruited E3 ligase is crucial for predicting potential on- and off-target effects of a PROTAC. The following diagrams illustrate the core signaling pathways of the E3 ligases discussed.
Caption: CRBN forms a complex that, when bound by an immunomodulatory drug, recruits neosubstrates for degradation.
Caption: Under normoxic conditions, VHL targets hydroxylated HIF-1α for proteasomal degradation.
Caption: MDM2 and p53 form a negative feedback loop, regulating cell cycle and apoptosis.[6][7][8][9]
Caption: cIAP1 regulates both the NF-κB survival pathway and apoptosis by inhibiting caspases.[10][11]
Experimental Protocols for Ligand Evaluation
The characterization of E3 ligase ligands and their corresponding PROTACs involves a suite of biophysical and cellular assays. Below are outlines of key experimental protocols.
E3 Ligase Binding Affinity Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.[12]
-
Protocol Outline:
-
Immobilization: The purified E3 ligase is immobilized on an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the E3 ligase ligand (analyte) are flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured over time.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]
-
Caption: A streamlined workflow for determining ligand binding affinity using SPR.
Ternary Complex Formation Assays
a) Surface Plasmon Resonance (SPR) for Ternary Complex
-
Principle: This assay measures the formation and stability of the E3 ligase-PROTAC-POI ternary complex.[13][14][15]
-
Protocol Outline:
-
Immobilization: The E3 ligase is immobilized on the sensor chip.
-
Analyte Injection: A constant concentration of the PROTAC is pre-incubated with varying concentrations of the POI, and this mixture is injected over the chip.
-
Detection & Analysis: The binding response is measured. The stability of the ternary complex is often quantified by a cooperativity factor (α), which is the ratio of the PROTAC's affinity for the E3 ligase in the presence of the POI to its binary affinity.[15]
-
Cellular Protein Degradation Assays
a) Western Blotting
-
Principle: This technique is used to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Quantification: The signal from the secondary antibody is detected, and the band intensity is quantified to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) is used to normalize for protein loading.
-
b) In-Cell Ubiquitination Assay
-
Principle: This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation: The POI is immunoprecipitated from the cell lysate using a specific antibody.
-
Western Blot: The immunoprecipitated protein is analyzed by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitin chains.[16][17][18]
-
Caption: A typical workflow for assessing protein degradation via Western Blot.
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC, with profound implications for its biological activity. While CRBN and VHL ligands are the most established and widely used, each possesses a unique profile of advantages and potential liabilities. MDM2 and IAP ligands offer alternative strategies, particularly when seeking synergistic anti-cancer effects. As the field of targeted protein degradation continues to mature, the discovery and characterization of novel E3 ligase ligands will undoubtedly expand the druggable proteome and refine the therapeutic potential of this exciting modality. The experimental frameworks detailed in this guide provide a robust foundation for the evaluation and comparison of existing and emerging E3 ligase ligands.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 11. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. In vitro Protein Ubiquitination Assays [bio-protocol.org]
A Comparative Guide to E3 Ligase Ligands in PROTACs: Evaluating Thalidomide and the Quest for Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful modality for eliminating disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, responsible for hijacking the cell's ubiquitin-proteasome system. While thalidomide and its analogs have become the gold standard for recruiting the Cereblon (CRBN) E3 ligase, the search for novel, effective E3 ligase ligands is a continuous effort in the scientific community. This guide provides a comprehensive overview of the well-established efficacy of thalidomide in PROTACs and addresses the current landscape of emerging alternatives, specifically investigating the case of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Executive Summary
Extensive research confirms the robust efficacy of thalidomide and its derivatives (lenalidomide and pomalidomide) as CRBN ligands in a multitude of PROTAC constructs.[1][2][3] These molecules have demonstrated consistent and potent degradation of a wide array of target proteins.[4] In contrast, a thorough review of scientific literature and chemical databases reveals a significant data gap for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in the context of PROTACs. While identified as a potential "Protein Degrader Building Block," there is currently no publicly available experimental data to support its use as an E3 ligase ligand or to quantify its efficacy in a PROTAC.[5]
Therefore, this guide will focus on providing a detailed analysis of thalidomide's performance, supported by experimental data and established protocols, to serve as a benchmark for the evaluation of future novel E3 ligase ligands.
Thalidomide: The Archetypal CRBN Ligand
Thalidomide and its analogs are immunomodulatory drugs (IMiDs) that have been repurposed as highly effective E3 ligase ligands in PROTACs.[1] They function by binding to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, thereby recruiting it to the target protein of interest (POI).[6] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
Quantitative Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for thalidomide and its analogs in various PROTAC constructs, highlighting their potent degradation capabilities.
| E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Thalidomide | BRD4 | 1.8 | >90 | 22Rv1 | [1] |
| Lenalidomide | BRD4 | 0.5 | >95 | VCaP | [1] |
| Pomalidomide | BRD4 | 0.2 | >98 | MOLT-4 | [2] |
| Thalidomide | ERRα | 30 | ~90 | MCF7 | [7] |
| Pomalidomide | BTK | <1 | >90 | MOLM-14 | [8] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC construct (including the POI ligand and linker), the target protein, and the cell line used. The data presented here is for comparative purposes to illustrate the general potency of thalidomide and its analogs.
Experimental Protocols for Evaluating PROTAC Efficacy
A rigorous evaluation of a PROTAC's performance involves a series of well-defined experiments. The following protocols provide a standard framework for assessing the efficacy of thalidomide-based PROTACs, which can be adapted for novel E3 ligase ligands.
Target Protein Degradation Assay (Western Blot)
This is the foundational experiment to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[2]
-
Co-immunoprecipitation (Co-IP): Treat cells with the PROTAC. Lyse the cells and incubate the lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic beads. After washing, elute the bound proteins and analyze the eluate by Western blotting for the presence of all three components of the ternary complex.
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) can be used with purified proteins to quantify the binding affinities and cooperativity of ternary complex formation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
In Vitro Ubiquitination: Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, ubiquitin, ATP, and the PROTAC in a reaction buffer. Incubate the reaction and then analyze the products by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated target protein.
-
In-Cell Ubiquitination: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Immunoprecipitate the target protein and probe with an anti-ubiquitin antibody by Western blot.
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the therapeutic mechanism of the PROTAC.
PROTAC Mechanism of Action
The general mechanism of a CRBN-recruiting PROTAC is illustrated below. The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to continue its catalytic cycle.[9]
Experimental Workflow for PROTAC Evaluation
A typical workflow for the development and evaluation of a PROTAC is a multi-step process, starting from design and synthesis to in vivo studies.
Conclusion
Thalidomide and its analogs have proven to be exceptionally effective and versatile E3 ligase ligands for the development of potent PROTACs. The extensive body of research provides a solid foundation of experimental protocols and performance benchmarks. While the exploration of novel E3 ligase ligands like 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is essential for expanding the scope of targeted protein degradation, the current lack of efficacy data for this specific compound prevents a direct comparison with the well-characterized thalidomide-based systems. Future studies are required to elucidate the potential of this and other novel scaffolds. For now, thalidomide-based PROTACs remain a primary tool for researchers in the field of targeted protein degradation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molport.com [molport.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based E3 ligase profiling uncovers an E3 ligase with esterification activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Based Degraders: A Comparative Analysis
A comprehensive search of publicly available scientific literature and patent databases did not yield specific data on the selectivity profile of proteolysis-targeting chimeras (PROTACs) or molecular glue degraders derived from the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. This indicates that research on degraders incorporating this specific chemical entity may be in early stages of development or the data remains proprietary.
However, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will focus on the principles of degrader selectivity using well-characterized examples of other degrader scaffolds. This guide will outline the key experimental methodologies used to assess selectivity and provide a framework for evaluating novel degraders.
General Principles of Degrader Selectivity
The selectivity of a degrader is a critical attribute that dictates its therapeutic window and potential off-target effects. It is determined by the combined specificities of the warhead for the protein of interest (POI) and the E3 ligase ligand for its corresponding E3 ubiquitin ligase, as well as the cooperativity of binding in the formation of a stable ternary complex (POI-degrader-E3 ligase). High selectivity is achieved when the degrader preferentially induces the degradation of the intended target protein over other proteins in the proteome.
Comparative Selectivity of Well-Characterized Degrader Scaffolds
While data for the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is unavailable, we can draw comparisons from extensively studied E3 ligase ligands, such as those for Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase and the specific ligand can significantly influence the selectivity profile of the resulting degrader.
| Feature | Cereblon (CRBN)-based Degraders (e.g., Thalidomide analogs) | Von Hippel-Lindau (VHL)-based Degraders (e.g., VH032 analogs) | Key Considerations for Novel Scaffolds |
| E3 Ligase Expression | High in hematopoietic cells, variable in other tissues. | Widely expressed across many cell types. | Tissue-specific expression of the recruited E3 ligase can influence both efficacy and toxicity. |
| Known Off-Targets | Neosubstrates of CRBN (e.g., IKZF1, IKZF3, GSPT1). | Generally considered to have fewer intrinsic off-targets. | Novel E3 ligase ligands must be profiled for potential "neosubstrate" degradation. |
| Ternary Complex Cooperativity | Can be highly cooperative, influencing selectivity. | Cooperativity is also a key driver of selectivity. | The stability and conformation of the ternary complex are critical determinants of degradation efficiency and selectivity. |
| Linker Composition | Linker length and composition significantly impact selectivity and potency. | Linker properties are crucial for optimal ternary complex formation. | Systematic variation of the linker is a key step in optimizing the selectivity of a new degrader series. |
Experimental Protocols for Determining Degrader Selectivity
A rigorous assessment of a degrader's selectivity is crucial for its development. The following are standard experimental protocols employed in the field.
Global Proteomic Profiling by Mass Spectrometry
This is the gold standard for assessing degrader selectivity across the entire proteome.
-
Objective: To identify and quantify all proteins that are degraded upon treatment with the compound.
-
Methodology:
-
Cell Treatment: Treat the cell line of interest with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with unique isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment conditions. Proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control are identified as potential targets.
-
Targeted Protein Degradation Analysis by Western Blot
This method is used to confirm the degradation of the intended target and selected potential off-targets identified by proteomics.
-
Objective: To validate the degradation of the POI and assess degradation of other proteins of interest.
-
Methodology:
-
Cell Treatment: Treat cells with the degrader as described for the proteomics experiment.
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the target protein and potential off-target proteins. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
-
Visualizing Degrader Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC degrader and a typical experimental workflow for assessing its selectivity.
Caption: General mechanism of action for a PROTAC degrader.
Caption: Workflow for assessing degrader selectivity.
Validating the Mechanism of Action of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential mechanism of action of the novel compound 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. Due to the limited publicly available data on this specific molecule, this document outlines two primary hypothetical mechanisms based on the activities of structurally related pyridoxazine, pyridazinone, and benzoxazine derivatives: A) Anti-inflammatory agent via COX-2 inhibition and B) Kinase inhibitor .
This guide presents a comparative analysis with well-characterized alternative compounds and provides detailed experimental protocols to facilitate the investigation of these hypotheses.
Hypothetical Mechanism A: Anti-inflammatory Agent (COX-2 Inhibition)
The pyridazinone core is present in numerous compounds exhibiting anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain.
Comparative Data:
Below is a comparison of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (hypothetical) with the well-established selective COX-2 inhibitor, Celecoxib.
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) |
| 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | COX-2 (Hypothetical) | To Be Determined | To Be Determined |
| Celecoxib | COX-2 | 40[1] | ~7.7[2] |
Experimental Protocols:
1. COX-2 Inhibitor Screening Assay (Fluorometric):
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.
-
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (as a positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the test compound (7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one) at various concentrations. Include wells with Celecoxib as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in Cell Culture:
This protocol determines the effect of the test compound on the production of key pro-inflammatory cytokines in a cellular model of inflammation (e.g., lipopolysaccharide (LPS)-stimulated macrophages).
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Plate macrophage cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of the test compound on cytokine production.
-
Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Hypothetical Mechanism B: Kinase Inhibitor
The benzoxazine scaffold is a component of several known kinase inhibitors. Given the structural similarities, 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one may function as an inhibitor of protein kinases involved in cell signaling pathways, such as Cyclin-Dependent Kinase 9 (CDK9) or Phosphoinositide 3-kinase (PI3K).
Comparative Data:
This table provides a comparison with representative kinase inhibitors.
| Compound | Target | IC50 (nM) |
| 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | Kinase (Hypothetical) | To Be Determined |
| CDK9 Inhibitor Example: | ||
| Atuveciclib (BAY 1143572) | CDK9 | 13[3] |
| PI3K Inhibitor Example: | ||
| Buparlisib (BKM120) | PI3Kα | 52[4] |
Experimental Protocols:
1. In Vitro Kinase Inhibition Assay:
This assay directly measures the inhibitory effect of the test compound on the activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1 or PI3Kα)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Known kinase inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal.
-
Calculate the IC50 value of the test compound.
-
2. Western Blot Analysis of Downstream Signaling:
This method assesses the effect of the test compound on the phosphorylation state of downstream targets of a specific kinase in a cellular context.
-
Materials:
-
Cancer cell line with known activation of the target kinase pathway
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated downstream target (e.g., p-Akt for PI3K pathway, or assess levels of Mcl-1 for CDK9 activity).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Signaling Pathway Diagrams:
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for Mechanism of Action Validation
The following diagram outlines a general workflow for validating the mechanism of action of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: General workflow for mechanism of action validation.
References
Lack of Public Data on Cross-Reactivity of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Extensive searches for published cross-reactivity studies on 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one have yielded no specific experimental data. This suggests that such studies may not be publicly available at this time. The compound is listed by chemical suppliers, and it belongs to a class of heterocyclic compounds, the pyrido[b][1]oxazin-3(4H)-ones, which are of interest in medicinal chemistry.
The broader chemical scaffold, 2H-benzo[b][1]oxazin-3(4H)-one and its derivatives, has been investigated for a range of biological activities, including as inhibitors of PI3Kα and for their anti-inflammatory properties.[2][3] For instance, some derivatives have been explored as potential treatments for neurodegenerative diseases and depression by targeting receptors like dopamine D2 and serotonin.[3] Given the therapeutic focus on specific enzymes and receptors, it is highly probable that cross-reactivity and selectivity profiling were conducted during the development of these analogous compounds; however, the specific data from these studies are not detailed in the available literature.
Hypothetical Comparison Guide for Cross-Reactivity Assessment
For researchers and drug development professionals interested in evaluating the selectivity of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one or similar compounds, a systematic approach to assessing cross-reactivity is essential. Below is a guide outlining a hypothetical experimental plan and how the resulting data could be presented for comparison.
Experimental Protocols for a Cross-Reactivity Study
A comprehensive cross-reactivity profile is typically generated by screening the compound of interest against a panel of related and unrelated biological targets.
1. Kinase Selectivity Profiling:
-
Objective: To determine the inhibitory activity of the compound against a broad range of protein kinases.
-
Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay.
-
The test compound is incubated at a fixed concentration (e.g., 1 or 10 µM) with a panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel or the Eurofins KinaseProfiler™ panel).
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control (e.g., DMSO).
-
Percentage inhibition is calculated for each kinase.
-
For kinases showing significant inhibition (e.g., >50%), dose-response curves are generated by testing a range of compound concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
-
2. Receptor Binding Assays:
-
Objective: To assess the affinity of the compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
-
Methodology: Radioligand binding assays are frequently employed.
-
The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand.
-
The ability of the test compound to displace the radioligand is measured.
-
The percentage of inhibition of binding is calculated, and for significant interactions, Kᵢ values are determined from dose-response curves.
-
3. Cellular Assays:
-
Objective: To confirm on-target and off-target effects in a cellular context.
-
Methodology:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to its intended target in intact cells.
-
Functional Assays: Downstream signaling pathways are monitored. For example, if the primary target is a kinase, the phosphorylation of its substrate can be measured by Western blot or ELISA. Off-target effects on other pathways would also be assessed.
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| Target Kinase A | 95% | 10 |
| Kinase B | 80% | 150 |
| Kinase C | 45% | >1000 |
| Kinase D | 15% | >10,000 |
| ... | ... | ... |
Table 2: Hypothetical Receptor Binding Profile
| Receptor Target | % Inhibition of Binding at 10 µM | Kᵢ (nM) |
| Receptor X | 5% | >10,000 |
| Receptor Y | 65% | 800 |
| Receptor Z | 12% | >10,000 |
| ... | ... | ... |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and the biological context of cross-reactivity.
Caption: Workflow for assessing compound cross-reactivity.
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) data for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs is not extensively available in published literature, this guide provides a comparative analysis based on a closely related scaffold, the pyrido[2,3-b]oxazine core. The insights from this isomeric system, particularly in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibition, offer valuable guidance for the rational design of novel therapeutics based on the broader pyrido-oxazine framework.
7-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound recognized as a valuable building block in medicinal chemistry.[1] Its rigid bicyclic structure and the presence of a bromine atom make it an ideal starting point for the synthesis of diverse derivatives, particularly as protein degrader building blocks and kinase inhibitors.
Case Study: SAR of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors
A study on novel pyrido[2,3-b]oxazine-based inhibitors has provided significant insights into their potential as anti-cancer agents, specifically targeting EGFR mutations in non-small cell lung cancer (NSCLC).[2] The synthesis of these analogs utilized 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a key intermediate, highlighting the importance of the brominated pyridone scaffold in generating potent kinase inhibitors.
Core Structure and Analogs
The core structure of the evaluated analogs consists of a pyrido[2,3-b]oxazine scaffold. The following diagram illustrates this core and the key points of substitution that influence biological activity.
Caption: Core Pyrido[2,3-b]oxazine scaffold and key substitution points.
Quantitative SAR Data
The anti-proliferative activity of the synthesized pyrido[2,3-b]oxazine analogs was evaluated against three NSCLC cell lines: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression). The IC50 values (µM) are summarized in the table below.[2]
| Compound | R1 (N-substitution) | R7 (C-substitution) | HCC827 (IC50 µM) | H1975 (IC50 µM) | A549 (IC50 µM) |
| 4a | 2,5-difluorophenylsulfonyl | 2-(methylthio)-6-(trifluoromethyl)pyrimidine | 1.04 | 2.01 | 58.0 |
| 7f | 2,5-difluorophenylsulfonyl | 2-((3-methoxypropyl)amino)-6-(trifluoromethyl)pyrimidine | 0.09 | 0.89 | 1.10 |
| 7g | 2,5-difluorophenylsulfonyl | 2-((tetrahydrofuran-2-yl)methylamino)-6-(trifluoromethyl)pyrimidine | 0.11 | 1.01 | 1.21 |
| 7h | 2,5-difluorophenylsulfonyl | 2-(azetidin-1-yl)-6-(trifluoromethyl)pyrimidine | 0.15 | 1.09 | 1.56 |
| Osimertinib | - | - | 0.007 | 0.088 | 0.76 |
Key SAR Observations:
-
Importance of the Amino Group: Analogs with an amino group at the C2 position of the pyrimidine ring (compounds 7f, 7g, 7h) exhibited significantly higher potency compared to the methylthio-substituted analog (4a).[2]
-
Role of the Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group on the pyrimidine ring was crucial for enhanced anti-cancer activity.[2]
-
N-Sulfonyl Substitution: A 2,5-difluorophenylsulfonyl group at the N1 position of the pyrido-oxazine ring was a common feature among the most potent compounds, suggesting its importance for target engagement.[2]
Experimental Protocols
General Synthesis of Pyrido[2,3-b][1][2]oxazine Analogs
The synthesis of the target compounds involved a multi-step process, with the key steps being the N-sulfonylation of the pyrido-oxazine core, followed by a Suzuki cross-coupling reaction to introduce the pyrimidine moiety, and subsequent nucleophilic substitution to introduce various amino groups.
Caption: General synthetic workflow for pyrido[2,3-b]oxazine analogs.
Detailed Protocol for N-Sulfonylation (Synthesis of Intermediate 1): [2] To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq.) in dichloromethane, pyridine (3.0 eq.) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) were added at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. After completion, the reaction was diluted with water and extracted with dichloromethane. The organic layer was dried and concentrated, and the crude product was purified by column chromatography.
In Vitro Anti-proliferative Assay (MTT Assay)[4]
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HCC827, H1975, A549) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathway
The target of these potent pyrido-oxazine analogs is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and differentiation. Inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Activation of EGFR by its ligands, such as EGF, triggers a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3][4][5][6] These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and differentiation. The pyrido-oxazine analogs discussed act as EGFR tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling cascades.[2]
Conclusion
While direct SAR studies on 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs are limited, the detailed investigation of the isomeric pyrido[2,3-b]oxazine scaffold provides a robust framework for understanding the key structural requirements for potent EGFR inhibition. The presence of a brominated pyridone core serves as an excellent synthetic handle for introducing diverse functionalities. The SAR data from the case study underscores the importance of specific substitutions on the pyrimidine ring appended to the core scaffold for achieving high anti-proliferative activity. This comparative guide, with its quantitative data, experimental protocols, and pathway visualizations, serves as a valuable resource for researchers in the design and development of novel kinase inhibitors based on the versatile pyrido-oxazine chemical space.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis Framework for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of a novel kinase inhibitor, exemplified by 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (herein referred to as "Compound X"), against established, clinically relevant kinase inhibitors. Due to the absence of publicly available data on the kinase inhibitory profile of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, this document serves as a detailed template. It utilizes the well-characterized BRAF V600E kinase as a target and compares the hypothetical performance of Compound X against the FDA-approved inhibitors Vemurafenib, Dabrafenib, and Encorafenib. Researchers can adapt this framework by substituting Compound X with their compound of interest and populating the tables with their own experimental data.
Introduction to Kinase Inhibitor Benchmarking
The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. The RAS/RAF/MEK/ERK (MAPK) signaling pathway is frequently dysregulated in various cancers due to mutations, with the BRAF V600E mutation being a key driver in a significant percentage of melanomas and other cancers.[1] Rigorous evaluation of novel chemical entities like Compound X against established inhibitors is critical to ascertain their relative potency, selectivity, and potential for clinical translation. This guide outlines the essential biochemical and cellular assays required for such a comparison.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary metric for a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. The following tables are structured to compare the biochemical and cellular potency of Compound X against established BRAF inhibitors.
Table 1: Biochemical Potency Against Purified Kinases
This table compares the direct inhibitory activity of the compounds against the purified BRAF V600E enzyme and, for selectivity context, against wild-type (WT) BRAF and a related kinase, CRAF.
| Compound | BRAF V600E IC50 (nM) | BRAF WT IC50 (nM) | CRAF IC50 (nM) |
| Compound X | Data to be generated | Data to be generated | Data to be generated |
| Vemurafenib | 31[2][3] | 100[2][3] | 48[2][3] |
| Dabrafenib | 0.6[4] | 3.2[5] | 5[4][5] |
| Encorafenib | 0.35[6] | 0.47[6] | 0.3[6] |
Table 2: Cellular Potency in BRAF V600E Mutant Cancer Cell Lines
This table summarizes the anti-proliferative activity of the inhibitors in a cancer cell line harboring the BRAF V600E mutation (e.g., A375 melanoma cells). This provides insight into the compound's ability to inhibit the target within a more physiologically relevant context.
| Compound | A375 Cell Line IC50 (nM) |
| Compound X | Data to be generated |
| Vemurafenib | ~20-200[2] |
| Dabrafenib | 8[5] |
| Encorafenib | 4[7] |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the benchmarking strategy.
Figure 1. The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of BRAF inhibitors.
Figure 2. High-level experimental workflow for benchmarking a novel kinase inhibitor.
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of Compound X and benchmark inhibitors required to inhibit 50% of the enzymatic activity of purified BRAF V600E kinase.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Inactive MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
Test compounds (Compound X, Vemurafenib, Dabrafenib, Encorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended. Prepare a "no inhibitor" control (DMSO only).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of Kinase Assay Buffer.
-
0.5 µL of the serially diluted compound or DMSO control.
-
2 µL of a master mix containing the BRAF V600E enzyme and MEK1 substrate in kinase buffer.
-
-
Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value for the kinase.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Cellular Proliferation Assay (IC50 Determination)
Objective: To measure the effect of Compound X and benchmark inhibitors on the proliferation of a BRAF V600E-dependent cancer cell line.
Materials:
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A375 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Calculate the percentage of cell viability for each concentration by normalizing the luminescence values to the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
Objective: To confirm that the anti-proliferative effects of the inhibitors are due to the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
A375 cells
-
6-well cell culture plates
-
Test compounds
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test compounds (e.g., 0.1x, 1x, and 10x the cellular IC50) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with the anti-total ERK1/2 antibody.[10][11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative inhibition of ERK phosphorylation.[12]
Conclusion
The benchmarking framework outlined in this guide provides a robust methodology for the preclinical evaluation of novel kinase inhibitors like 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. By systematically comparing a new compound's in vitro potency, cellular activity, and mechanism of action against established benchmarks, researchers can make informed decisions about its potential as a therapeutic candidate. Accurate, reproducible data generated through these standardized protocols are essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
in vivo validation of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one based PROTACs
A note on the requested scaffold: As of late 2025, a comprehensive review of published scientific literature did not yield specific in vivo validation data for PROTACs constructed with a "7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one" core structure. This suggests that PROTACs utilizing this particular chemical entity may be in early-stage discovery and not yet publicly documented in preclinical animal studies.
To fulfill the objective of providing a practical guide, this document will compare the in vivo validation of two well-characterized PROTACs that employ different E3 ligase systems and target distinct proteins implicated in cancer. The principles, experimental designs, and data interpretation illustrated here are directly applicable to the future in vivo assessment of any novel PROTAC, including those based on the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.
The following sections will compare ARV-771 , a VHL-based PROTAC targeting BET proteins, and L18I , a CRBN-based PROTAC targeting Bruton's Tyrosine Kinase (BTK).
General Mechanism of Action of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system. They consist of two distinct ligands connected by a linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.
Comparative In Vivo Performance: ARV-771 vs. L18I
The following tables summarize key in vivo data for the VHL-based BET degrader ARV-771 and the CRBN-based BTK degrader L18I, providing a snapshot of their efficacy and pharmacodynamic effects in preclinical cancer models.
Table 1: In Vivo Efficacy in Xenograft Models
| Parameter | ARV-771 (BETd) | L18I (BTKd) |
| Target Protein | Bromodomain and Extra-Terminal (BET) proteins (BRD2/3/4) | Bruton's Tyrosine Kinase (BTK) and its C481S mutant |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Cancer Model | 22Rv1 Castration-Resistant Prostate Cancer (CRPC) Xenografts | Ibrutinib-resistant (C481S BTK) HBL-1 Lymphoma Xenografts |
| Animal Strain | Male Nu/Nu mice | Not specified in the provided abstract |
| Dosing Regimen | 30 mg/kg, subcutaneous (s.c.), daily | Not specified in the provided abstract |
| Key Efficacy Outcome | Induced tumor regression, with 2 of 10 mice becoming tumor-free.[1] | Significantly inhibited tumor proliferation and colony formation.[2] |
Table 2: In Vivo Pharmacodynamic (Target Degradation) Data
| Parameter | ARV-771 (BETd) | L18I (BTKd) |
| Tissue Analyzed | 22Rv1 Tumor Xenografts | Not specified in the provided abstract |
| Dosing for PD | 10 mg/kg, s.c., daily for 14 days | Not specified in the provided abstract |
| Timepoint | 8 hours after the last dose | Not specified in the provided abstract |
| % Target Degradation | >80% knockdown of BRD4 protein.[1][3] | Efficiently degraded different BTK mutants.[2] |
| Downstream Effect | >80% suppression of c-MYC protein.[1][3] | Overcame resistance to the BTK inhibitor ibrutinib.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reliable in vivo validation of PROTACs. Below are generalized methodologies based on common practices in the field.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of a PROTAC in a mouse model.
Methodology:
-
Cell Culture & Implantation: Human cancer cell lines (e.g., 22Rv1 for prostate cancer) are cultured under standard conditions. Cells are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., Nu/Nu or NOD-SCID).[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length × Width²)/2.[5]
-
Randomization and Dosing: Mice are randomized into control (vehicle) and treatment groups. The PROTAC is formulated in an appropriate vehicle and administered according to the planned schedule (e.g., daily intraperitoneal, subcutaneous, or oral gavage).[5]
-
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition. In some cases, as with ARV-771, tumor regression may be observed.[1]
-
Sample Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis.[4]
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation
This protocol details the steps to quantify the degradation of the target protein in tumor tissue following PROTAC treatment.
Methodology:
-
Tissue Lysis: Excised tumor tissues are flash-frozen in liquid nitrogen or immediately homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The mixture is then centrifuged to collect the protein-containing supernatant.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA protein assay to ensure equal loading for subsequent analysis.[5]
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.[5]
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-BTK).
-
A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading across lanes.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the band corresponding to the target protein is quantified and normalized to the loading control. The percentage of degradation is calculated by comparing the normalized band intensity in the PROTAC-treated group to the vehicle-treated group.[1][3]
Conclusion and Future Perspectives
The in vivo validation of PROTACs is a critical step in their development as therapeutic agents. As demonstrated by the examples of ARV-771 and L18I, successful in vivo studies require robust efficacy in relevant disease models, coupled with clear evidence of target protein degradation in the tissue of interest.[1][2] The choice of E3 ligase, the design of the linker, and the physicochemical properties of the final molecule all play a crucial role in achieving favorable in vivo outcomes.[6] While no in vivo data is currently available for PROTACs based on the 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, the experimental frameworks and comparative data presented here provide a comprehensive guide for their future preclinical evaluation. Researchers developing novel PROTACs should focus on establishing a clear link between pharmacokinetic exposure, pharmacodynamic target degradation, and anti-tumor efficacy to successfully advance these promising molecules toward clinical application.
References
comparative analysis of pyrido-oxazinone vs benzoxazinone scaffolds in drug design
A deep dive into the structural nuances, biological activities, and therapeutic potential of pyrido-oxazinone and benzoxazinone scaffolds, offering a comparative analysis for researchers and drug development professionals.
Introduction
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. Among the myriad of heterocyclic systems, pyrido-oxazinones and benzoxazinones represent two privileged scaffolds that have garnered significant attention. Both are bicyclic structures containing an oxazinone ring, but they differ in the nature of the fused aromatic ring: a pyridine ring in the former and a benzene ring in the latter. This fundamental structural difference—the presence of a nitrogen atom in the pyridine ring—imparts distinct physicochemical and biological characteristics, making a comparative analysis essential for strategic drug design.
This guide provides an objective comparison of pyrido-oxazinone and benzoxazinone scaffolds, supported by available data, to aid researchers in selecting the appropriate core for their drug discovery programs.
Structural and Physicochemical Properties: A Tale of Two Rings
The primary distinction between the two scaffolds lies in the electronic nature of the fused aromatic ring. The benzene ring in benzoxazinone is a simple, non-polar, aromatic system. In contrast, the pyridine ring in pyrido-oxazinone introduces a nitrogen atom, which acts as a hydrogen bond acceptor and increases the polarity of the molecule. This seemingly minor change has significant repercussions for several key physicochemical properties relevant to drug development.
| Property | Benzoxazinone Scaffold | Pyrido-oxazinone Scaffold | Implication in Drug Design |
| Polarity | Lower | Higher | The increased polarity of the pyrido-oxazinone scaffold can lead to improved aqueous solubility, a desirable trait for drug formulation and bioavailability. |
| Hydrogen Bonding | Limited to oxazinone moiety | Additional H-bond acceptor (pyridine N) | Enhanced potential for specific interactions with biological targets and improved solubility. |
| Basicity (pKa) | Neutral | Weakly basic | The pyridine nitrogen can be protonated at physiological pH, potentially influencing drug absorption, distribution, and target engagement. |
| Metabolic Stability | Generally stable, susceptible to aromatic oxidation | Pyridine ring can influence metabolic pathways, potentially offering sites for metabolism or altering susceptibility to CYP enzymes. | The site and rate of metabolism can be modulated by the scaffold choice, impacting the drug's half-life and safety profile. |
Comparative Biological Activities and Therapeutic Targets
Both scaffolds are found in a wide array of biologically active compounds, demonstrating their versatility in targeting diverse physiological processes.[1]
Benzoxazinone derivatives have a long history in medicinal chemistry and are known to exhibit a broad spectrum of activities, including:
-
Anticancer: Certain benzoxazinones act as inhibitors of human DNA topoisomerase I or target the c-Myc G-quadruplex structure.[2][3] Some derivatives have shown significant antiproliferative activity against various cancer cell lines, including liver, breast, and colon cancer.[4]
-
Anti-inflammatory: Novel benzoxazinone derivatives have been synthesized from existing nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity.[5][6]
-
Antimicrobial: Benzoxazinone-containing compounds have been investigated for their antibacterial and antifungal properties.[7]
-
Enzyme Inhibition: They have been identified as inhibitors of various enzymes, such as α-chymotrypsin and dihydroxyacid dehydratase (DHAD), the latter being a target for herbicides.[8][9]
-
CNS Activity: The benzoxazinone ring is a core component of brilaroxazine, a compound structurally related to aripiprazole, which targets dopamine and serotonin receptors.[10]
Pyrido-oxazinone derivatives , while perhaps less explored historically, are emerging as a promising class of compounds with their own unique biological profile:
-
Anticancer: Pyrido[4,3-b][1][7]oxazines have been synthesized and evaluated as potential anticancer agents.[11]
-
Enzyme Inhibition: Specific derivatives have been designed as potent and selective dual inhibitors of Nox4/Nox1, with potential applications in treating idiopathic pulmonary fibrosis.[12] Other pyrido-oxazinones have been patented as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) for skeletal disorders.[13]
-
Antimicrobial: Fused heterocyclic systems containing the pyrido-oxazinone core have been synthesized and screened for antimicrobial activity.[14][15]
The following table summarizes the biological activities of representative compounds from each class.
| Compound Class | Target/Activity | Example Compound(s) | Quantitative Data | Reference |
| Benzoxazinone | α-Chymotrypsin Inhibition | Substituted benzoyl derivatives | IC50 values ranging from 6.5 to 341.1 µM | [8] |
| Benzoxazinone | Anticancer (c-Myc targeting) | Four synthesized derivatives | Dose-dependent inhibition of cancer cell growth and migration | [3] |
| Benzoxazinone | Anti-inflammatory | Diclofenac-benzoxazinone hybrid (3d) | 62.61% inhibition of rat paw edema | [5][6] |
| Pyrido-oxazinone | Nox4/Nox1 Inhibition | Pyrazolo-pyrido-oxazine dione derivatives | Potent in vitro and in vivo activity in fibrosis models | [12] |
| Pyrido-oxazinone | Anticancer | Pyrido[4,3-b][1][7]oxazines | Effects on proliferation of L1210 cells determined | [11] |
Synthesis and Chemical Accessibility
Both scaffolds are accessible through established synthetic routes, often starting from readily available precursors.
Benzoxazinone synthesis frequently utilizes anthranilic acids or isatoic anhydrides as starting materials.[1] Common methods include reactions with acid chlorides, ortho esters, or copper-catalyzed cyclizations.[1][16][17]
Pyrido-oxazinone synthesis typically starts from aminonicotinic acid derivatives or other functionalized pyridines.[11][12] The synthesis can involve multi-step sequences to construct the fused heterocyclic system.[18][19]
The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for key biological assays.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[20][21]
-
Materials and Reagents:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Test compound (dissolved in a suitable solvent like DMSO).
-
Assay buffer (optimized for pH and ionic strength).
-
Cofactors, if required (e.g., ATP, NADH).
-
96-well microplates.
-
Microplate reader.
-
-
Step-by-Step Procedure:
-
Prepare Solutions: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature.[21]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[21]
-
Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method depends on the substrate and product (e.g., change in absorbance or fluorescence).[22]
-
Data Analysis: Calculate the initial reaction velocity. Determine the percentage of inhibition for each concentration and plot the results to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[23][24]
-
Materials and Reagents:
-
Test microorganism (e.g., Staphylococcus aureus).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compound stock solution.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
-
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Dispense sterile broth into the wells of a 96-well plate. Create a two-fold serial dilution of the test compound across the plate.[24]
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[23][24]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and broth. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[23][25]
-
Visualizing Drug Design and Action
Diagrams created using Graphviz can help illustrate complex workflows and biological pathways.
Caption: A generalized workflow for scaffold-based drug discovery.
Caption: Mechanism of a Benzoxazinone Topoisomerase I Poison.
Conclusion
The choice between a pyrido-oxazinone and a benzoxazinone scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery project. The benzoxazinone core offers a well-trodden path with a vast chemical space and a broad range of established biological activities. Its relatively non-polar nature makes it a suitable starting point for many targets.
Conversely, the pyrido-oxazinone scaffold provides an opportunity to exploit the unique properties conferred by the pyridine nitrogen. The increased polarity, hydrogen bonding capability, and basicity can be leveraged to improve solubility, enhance target binding affinity, and fine-tune pharmacokinetic properties. While less explored, this scaffold holds significant potential for developing novel therapeutics with differentiated profiles, particularly where interactions with polar residues in a binding pocket are crucial. Ultimately, a thorough understanding of the target biology and the desired drug-like properties will guide the rational selection of the optimal scaffold for success.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. nu.edu.om [nu.edu.om]
- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 11. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PT3319970T - Pyrido-oxazinone derivatives as tnap inhibitors - Google Patents [patents.google.com]
- 14. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benzoxazinone synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Methods | MI [microbiology.mlsascp.com]
assessing the novelty of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in patent literature
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novelty of the chemical compound 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one within the current patent landscape. The assessment is based on a comprehensive review of existing patents and chemical database information.
Executive Summary
The specific chemical entity 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS Number: 122450-96-8) is a known compound and is commercially available from several chemical suppliers for research purposes.[1] This indicates that its composition of matter is not novel. However, a detailed review of the patent literature reveals that this specific compound has not been explicitly claimed or exemplified for a specific therapeutic use.
The core scaffold, 2H-pyrido[3,2-b][2]oxazin-3(4H)-one , is present in the patent literature, most notably in patents claiming its derivatives as kinase inhibitors. While these patents may contain broad Markush claims, they do not appear to specifically disclose the 7-bromo substituted variant. Therefore, a "new use" patent for 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one could be considered novel, provided there is inventive step and industrial applicability.
Comparative Patent Landscape Analysis
The patent landscape for pyrido-oxazinone derivatives is active, with several patents claiming the core structure or related analogs for various therapeutic indications. The table below compares the target compound with key examples from the patent literature.
| Compound/Scaffold | Patent Document | Assignee/Applicant | Claimed Therapeutic Use / Mechanism | Key Structural Differences from Target Compound |
| 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | Not explicitly claimed | N/A | N/A | Target Compound |
| Substituted 2H-pyrido[3,2-b][2]oxazin-3(4H)-ones | US9493452B2 | Not specified in snippet | RAF Kinase and LRRK2 Inhibitors | The patent covers the core scaffold but does not exemplify or specifically claim the 7-bromo derivative.[3] |
| Substituted Pyrido-oxazines | EP0468258B1 | Not specified in snippet | Treatment of hyperlipoproteinaemia, HMG-CoA reductase inhibitors.[3] | Different substitution patterns on the pyrido-oxazine core. |
| Pyrido[2,3-b][2]oxazine derivatives | Not specified | Not specified | EGFR-TK inhibitors for non-small cell lung cancer.[4] | Different substitution patterns and linkage to other pharmacophores.[4] |
| 7-bromo-2,3-dihydro-1H-Pyrido[3,4-b][2]oxazine | WO2022013311A1 | Not specified in snippet | ALK5 Inhibitors | Different ring fusion ([3,4-b] vs. [3,2-b]) and is a dihydro-oxazine, not an oxazinone. |
Experimental Protocols: Representative Synthesis
While no patent details the synthesis of the specific 7-bromo target compound, patents covering the core scaffold provide relevant synthetic routes. The following is a generalized protocol based on the synthesis of related 2H-pyrido[3,2-b][2]oxazin-3(4H)-one derivatives.
General Synthesis of the 2H-pyrido[3,2-b][2]oxazin-3(4H)-one Scaffold:
The synthesis of the core 2H-1,4-pyridooxazin-3(4H)-one ring system is typically achieved through the condensation of a substituted 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile.
-
Step 1: N-Alkylation/Acylation: A 2-amino-3-hydroxypyridine derivative is reacted with a chloroacetyl chloride or a related derivative. This reaction typically occurs in the presence of a base to neutralize the HCl byproduct.
-
Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine atom, to form the oxazinone ring. This cyclization is often facilitated by heating in a suitable solvent.
To achieve the target compound, 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one , one would likely start with a 5-bromo-2-amino-3-hydroxypyridine precursor or introduce the bromine atom at a later stage via electrophilic aromatic substitution, if the ring system is sufficiently activated.
Logical Relationship Diagram
The following diagram illustrates the novelty position of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one relative to the existing patent landscape.
Caption: Relationship of the target compound to the core scaffold and relevant patents.
References
Safety Operating Guide
Safe Disposal of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Safe Disposal of 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[2]
-
Causes skin irritation (Skin irritation, Category 2)[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be thoroughly familiar with the associated risks.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the appropriate personal protective equipment (PPE) to prevent exposure.[1][3]
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes and dust.[2] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use) | To prevent skin contact.[2] |
| Body Protection | Laboratory coat; fire/flame resistant and impervious clothing | To protect skin and clothing from spills.[1][2] |
| Footwear | Closed-toe shoes | To protect feet from spills.[1][3] |
Disposal Protocol
The disposal of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. As a halogenated organic compound, it requires special disposal procedures.[1][3][4]
Step 1: Waste Segregation
-
Crucially, do not mix 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one with non-halogenated organic waste or any other waste streams.[4][5]
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][3][4]
Step 2: Waste Collection
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be kept closed when not in use.[5][6]
-
The waste container should be stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Ensure the container is stored in a designated satellite accumulation area within the laboratory.[5]
Step 3: Labeling and Documentation
-
Properly label the waste container with "Hazardous Waste," the full chemical name "7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one," and any other components in the waste stream, including their approximate concentrations.[5]
-
Maintain a log of the waste added to the container.[1]
Step 4: Final Disposal
-
The ultimate disposal of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one should be handled by a licensed chemical destruction facility.[2]
-
The recommended methods of disposal are controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Step 5: Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, collect the spilled material using an inert absorbent.
-
Place the absorbed material into a sealed, labeled container for disposal as halogenated organic waste.[5]
-
Wash the spill area thoroughly.
Disposal Workflow
Caption: Workflow for the proper disposal of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (CAS No. 122450-96-8). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves | Impermeable, satisfying EU Directive 89/686/EEC and EN 374 standards.[2] | Prevents skin contact which can cause irritation.[2] Double gloving is recommended.[3] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious lab coat or coveralls.[2] | Shields skin from contact and contamination. |
| Respiratory Protection | Air-purifying respirator | NIOSH (US) or EN 149 (EU) approved, to be used if dust formation is unavoidable or ventilation is inadequate.[4] | Protects against inhalation, which may cause respiratory irritation.[2][4] |
Hazard Identification and Classification
7-bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is classified with the following hazards:
Experimental Protocol: Safe Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Before starting work, inspect all PPE for integrity.
2. Handling Procedure:
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[2]
-
If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
In case of eye contact, rinse cautiously with water for at least 15 minutes.[4]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE as specified in the table above.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Avoid allowing the chemical to enter drains.[2]
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
5. Disposal Plan:
-
Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.
-
The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
